molecular formula C50H80O23 B8087325 Terrestrosin D

Terrestrosin D

Cat. No.: B8087325
M. Wt: 1049.2 g/mol
InChI Key: IXUNZKARBRITGN-WDJYAXNWSA-N
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Description

Terrestrosin D is a steroid saponin.
This compound has been reported in Tribulus terrestris with data available.
a steroidal saponin isolated from Tribulus terrestris

Properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80O23/c1-19-7-10-50(65-17-19)20(2)32-27(73-50)12-25-23-6-5-21-11-22(8-9-48(21,3)24(23)13-31(55)49(25,32)4)66-45-40(63)37(60)41(30(16-53)69-45)70-47-43(72-46-39(62)36(59)34(57)28(14-51)67-46)42(35(58)29(15-52)68-47)71-44-38(61)33(56)26(54)18-64-44/h19-30,32-47,51-54,56-63H,5-18H2,1-4H3/t19-,20+,21+,22+,23-,24+,25+,26-,27+,28-,29-,30-,32+,33+,34+,35-,36+,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,47+,48+,49-,50-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUNZKARBRITGN-WDJYAXNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action of Terrestrosin D?

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of Terrestrosin D

Introduction

This compound (TED) is a spirostanol steroidal saponin isolated from the plant Tribulus terrestris L.[1][2]. This natural compound has garnered significant attention within the scientific community for its potent antitumor and antiangiogenic properties.[3][4] Preclinical studies, both in vitro and in vivo, have demonstrated its efficacy in inhibiting the growth of various cancer cells, particularly prostate cancer, by inducing cell cycle arrest and a unique form of apoptosis.[5][6] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological actions of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Core Mechanism of Action

The primary anticancer and antiangiogenic activities of this compound are attributed to two main mechanisms: the induction of cell cycle arrest and the initiation of apoptosis in both cancer cells and endothelial cells.[4][6]

Induction of Cell Cycle Arrest

This compound exhibits a differential effect on the cell cycle of cancer cells versus endothelial cells. In human prostate cancer cells (PC-3), treatment with TED leads to a significant increase in the G1 phase cell population, indicating cell cycle arrest at the G1 checkpoint.[3][5] Conversely, in human umbilical vascular endothelial cells (HUVECs), TED induces an arrest in the S phase of the cell cycle.[3][5] This dual-front attack, halting the proliferation of both tumor cells and the endothelial cells that form their blood supply, is a key component of its antitumor efficacy.

G1_S_Arrest cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Mechanism TED This compound PC3 Prostate Cancer Cells (PC-3) TED->PC3 HUVEC Endothelial Cells (HUVEC) TED->HUVEC G1_Arrest G1 Phase Arrest PC3->G1_Arrest Induces S_Arrest S Phase Arrest HUVEC->S_Arrest Induces

Caption: Differential Cell Cycle Arrest Induced by this compound.
Induction of Caspase-Independent Apoptosis

A critical finding in the study of this compound is its ability to induce apoptosis through a caspase-independent pathway.[4][5] Flow cytometry analysis using annexin V-PI staining confirms that TED induces apoptosis in a dose-dependent manner in both PC-3 cells and HUVECs.[5] However, further investigation revealed that this process does not involve the activation of caspase-3, a key executioner caspase in the classical apoptotic pathway.[5] The pan-caspase inhibitor z-VAD-FMK failed to reverse the apoptotic effects of TED, providing strong evidence for a caspase-independent mechanism of cell death.[5]

The apoptotic pathway initiated by TED appears to be mediated by the mitochondria. Studies have shown that treatment with this compound leads to a significant, dose-dependent decrease in the mitochondrial membrane potential (ΔΨm) in both cancer and endothelial cells.[4][5] This depolarization of the mitochondrial membrane is a crucial event that can lead to the release of pro-apoptotic factors and subsequent cell death, bypassing the need for caspase activation.

Apoptosis_Pathway TED This compound Mitochondrion Mitochondrion TED->Mitochondrion Targets Caspase3 Caspase-3 Activation TED->Caspase3 Does NOT activate MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss Leads to Apoptosis Caspase-Independent Apoptosis MMP_Loss->Apoptosis Induces

Caption: Proposed Caspase-Independent Apoptotic Pathway of this compound.
Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[5] this compound demonstrates significant antiangiogenic properties by directly inhibiting the proliferation and viability of endothelial cells, as evidenced by its effects on HUVECs.[3][6] The mechanism for this is the induction of S-phase cell cycle arrest and caspase-independent apoptosis, as previously described.[5]

Interestingly, one study noted that while TED inhibits endothelial cell growth, it can cause an increase in the secretion of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[3][6] This suggests that the potent antiangiogenic effect of TED is not achieved by suppressing angiogenic signals but rather by directly targeting and eliminating the endothelial cells, thereby overcoming the pro-angiogenic stimuli.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro experiments investigating the effects of this compound.

Table 1: Effect of this compound on Cell Viability

Cell Line Concentration (µM) % Growth Inhibition Citation
Prostate Cancer Cells 2 - 5 20% - 90% [5]

| Endothelial Cells | 2 - 5 | Significant dose-dependent inhibition |[3][5] |

Table 2: Induction of Apoptosis in PC-3 Cells after 24h Treatment

Treatment Concentration (µM) % Apoptotic Cells Citation
Control 0 2.4% [5]
This compound 2 6.1% [5]

| this compound | 5 | 60.5% |[5] |

Table 3: Depolarization of Mitochondrial Membrane Potential (ΔΨm) in HUVECs

Treatment Concentration (µM) % Cells with Depolarized ΔΨm Citation
Control 0 13.5% [5]
This compound 2 28.8% [5]

| this compound | 3 | 57.3% |[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the effect of this compound on the proliferation and viability of cancer and endothelial cells.

  • Protocol:

    • Cells (e.g., PC-3, HUVEC) are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

    • Cells are incubated for a specified period (e.g., 24 hours).[3]

    • Following incubation, 3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3 hours.[3]

    • During this time, mitochondrial dehydrogenase in viable cells converts the soluble MTT into an insoluble formazan product.[3]

    • The medium is aspirated, and the formazan crystals are dissolved in an organic solvent like DMSO.[3]

    • The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[3]

Flow Cytometric Analysis for Apoptosis
  • Objective: To quantify the extent of apoptosis induced by this compound.

  • Protocol:

    • Cells are treated with this compound for 24 hours.[5]

    • Both adherent and floating cells are harvested, washed with cold PBS, and resuspended in a binding buffer.

    • The cells are stained with Annexin V (conjugated to a fluorophore like FITC) and Propidium Iodide (PI) according to the manufacturer's protocol.[3]

    • Samples are analyzed using a flow cytometer (e.g., FACScan).[3]

    • Data analysis software (e.g., ModFIT) is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]

Exp_Workflow Start Seed Cells Treat Treat with this compound (24 hours) Start->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Wash->Stain Analyze Analyze via Flow Cytometry Stain->Analyze End Quantify Apoptotic Cell Populations Analyze->End

References

Terrestrosin D: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestrosin D, a steroidal saponin isolated from the medicinal plant Tribulus terrestris L., has emerged as a compound of significant interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery, natural sources, and biological activities of this compound, with a focus on its potential as an anti-cancer agent. This document details its role in inducing cell cycle arrest and apoptosis in cancer cells and its influence on key signaling pathways such as NF-κB. Experimental methodologies for its study and quantitative data on its biological efficacy are also presented to support further research and development.

Discovery and Natural Sources

This compound is a naturally occurring steroidal saponin first identified from Tribulus terrestris L., a plant belonging to the Zygophyllaceae family.[1] This plant, commonly known as puncture vine, has a long history of use in traditional medicine across various cultures, including traditional Chinese and Indian medicine.[2] The primary source of this compound is the fruit of Tribulus terrestris.[3]

Physicochemical Properties

Experimental Protocols

General Isolation and Purification of Saponins from Tribulus terrestris

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology for the extraction and purification of steroidal saponins from Tribulus terrestris can be outlined as follows. This process typically involves solvent extraction followed by chromatographic separation.

3.1.1. Extraction

Various extraction techniques have been employed for the isolation of steroidal saponins from Tribulus terrestris, including ultrasound-assisted extraction (UAE), reflux extraction, and Soxhlet extraction.[4] The choice of solvent and extraction method can significantly impact the yield and composition of the extracted saponins.

  • Materials:

    • Dried and powdered fruits of Tribulus terrestris

    • Solvents: Methanol, ethanol, or aqueous mixtures of these alcohols.

  • General Procedure (Reflux Extraction):

    • The powdered plant material is refluxed with a suitable solvent (e.g., 80% ethanol) for several hours.

    • The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

    • The crude extract is then typically suspended in water and partitioned with a non-polar solvent (e.g., n-hexane) to remove lipids and other non-polar compounds.

    • The aqueous layer, containing the saponins, is then further partitioned with a more polar solvent like n-butanol.

    • The n-butanol extract, enriched with saponins, is concentrated to dryness.

3.1.2. Purification

The purification of individual saponins like this compound from the crude saponin extract is achieved through various chromatographic techniques. Preparative High-Performance Liquid Chromatography (prep-HPLC) is a powerful tool for the isolation of pure compounds from complex mixtures.[5][6][7]

  • Column Chromatography:

    • The crude saponin extract is often first subjected to open column chromatography on silica gel or a macroporous resin (e.g., HP-20).

    • Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Fractions enriched with this compound are further purified by prep-HPLC.

    • A reversed-phase column (e.g., C18) is commonly used.

    • The mobile phase typically consists of a gradient of water and an organic solvent such as acetonitrile or methanol.

    • The elution of compounds is monitored using a UV detector, and the fraction corresponding to the this compound peak is collected.

    • The purity of the isolated this compound is then confirmed by analytical HPLC and spectroscopic methods.

Cell Viability and Cytotoxicity Assays

The cytotoxic effects of this compound on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Cancer cells (e.g., PC-3, DU145, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Biological Activities and Signaling Pathways

This compound has been shown to possess a range of biological activities, with its anti-cancer properties being the most extensively studied.[1][8] It has also demonstrated anti-inflammatory and anti-angiogenic effects.[9]

Anti-Cancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines, particularly those of prostate cancer.[1][10] Its anti-cancer mechanism is primarily attributed to the induction of cell cycle arrest and apoptosis.[1]

4.1.1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. This compound has been shown to induce apoptosis in cancer cells.[1][11][12] This process often involves the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death. Key events in apoptosis include the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3.

4.1.2. Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, which promotes cancer cell proliferation and survival. This compound has been reported to inhibit the NF-κB signaling pathway.[8][13][14][15][16] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. By stabilizing IκBα, this compound prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of its target genes involved in cell proliferation and survival.

Quantitative Data

The following table summarizes the available quantitative data on the cytotoxic activity of Tribulus terrestris extracts, which contain this compound. It is important to note that specific IC50 values for purified this compound against a wide range of cancer cell lines are not consistently available in the reviewed literature.

Cell LineExtract/CompoundIC50 ValueReference
LNCaP (Prostate Cancer)Tribulus terrestris fruit extract0.3 µg/mL[3]
HT-29 (Colon Cancer)Tribulus terrestris fruit extract7.1 µg/mL[3]
PC-3 (Prostate Cancer)This compound2-5 µM (inhibited 20-90% of cell growth)[10]
PC-3M (Prostate Cancer)This compoundNot specified[10]
DU145 (Prostate Cancer)This compoundNot specified[10]
22RV1 (Prostate Cancer)This compoundNot specified[10]

Visualizations

Experimental Workflow

experimental_workflow Figure 1. General Workflow for Isolation and Bioactivity Screening of this compound plant_material Tribulus terrestris fruits extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction crude_extract Crude Saponin Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel or Macroporous Resin) crude_extract->column_chromatography enriched_fraction This compound Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound bioactivity_screening Bioactivity Screening (e.g., Cytotoxicity Assays) pure_compound->bioactivity_screening data_analysis Data Analysis (IC50 Determination) bioactivity_screening->data_analysis cell_lines Cancer Cell Lines (PC-3, DU145, LNCaP) cell_lines->bioactivity_screening

Caption: General Workflow for Isolation and Bioactivity Screening of this compound.

Signaling Pathways

nfkb_pathway Figure 2. Generalized NF-κB Signaling Pathway and Potential Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition IkBa_P P-IκBα NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_P->Proteasome Degradation TerrestrosinD This compound TerrestrosinD->IKK Inhibition? DNA DNA NFkB_n->DNA Binding Transcription Transcription of Pro-survival Genes DNA->Transcription

Caption: Generalized NF-κB Signaling Pathway and Potential Inhibition by this compound.

apoptosis_pathway Figure 3. Generalized Apoptosis Pathway and Potential Induction by this compound TerrestrosinD This compound Procaspase3 Pro-caspase-3 TerrestrosinD->Procaspase3 Induction? Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis

Caption: Generalized Apoptosis Pathway and Potential Induction by this compound.

Conclusion and Future Directions

This compound, a steroidal saponin from Tribulus terrestris, has demonstrated significant potential as a bioactive compound, particularly in the realm of cancer research. Its ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with its inhibitory effects on the pro-survival NF-κB signaling pathway, underscores its promise as a lead compound for the development of novel anti-cancer therapeutics.

However, to fully realize the therapeutic potential of this compound, further in-depth research is required. Future studies should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound and the exact mechanisms by which it modulates signaling pathways.

  • Comprehensive Pharmacokinetic and Toxicological Profiling: Establishing a complete safety and efficacy profile of the pure compound through rigorous preclinical studies.

  • Optimization of Isolation and Synthesis: Developing efficient and scalable methods for the isolation of this compound from its natural source or through chemical synthesis to ensure a consistent and high-quality supply for research and development.

  • In Vivo Efficacy Studies: Conducting extensive in vivo studies in various cancer models to validate the anti-tumor efficacy of this compound.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to explore and exploit the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Terrestrosin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestrosin D, a steroidal saponin isolated from the fruit of Tribulus terrestris L., has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes detailed spectroscopic data, experimental protocols for its isolation and biological evaluation, and a visualization of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical Structure and Stereochemistry

This compound is a complex steroidal saponin with the chemical formula C₅₀H₈₀O₂₃ and a molecular weight of 1049.16 g/mol . Its structure was first elucidated in 1996 through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The aglycone of this compound is a hecogenin derivative, a spirostanol-type sapogenin. The intricate carbohydrate moiety is attached at the C-3 position of the steroidal backbone. The full IUPAC name is (1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-16-((2R,3R,4R,5R,6R)-3,4-dihydroxy-5-((2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-4-((2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl)oxy-6-(hydroxymethyl)oxan-2-yl)oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-10-one.

Due to the complexity and the lack of a publicly available high-resolution 2D image with confirmed stereochemistry, a definitive diagram is not provided here. Researchers are directed to the primary literature for the originally proposed structure.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was heavily reliant on spectroscopic techniques. While the complete original dataset from the 1996 Phytochemistry article by Yan et al. is not fully available in public databases, this section compiles the expected and reported data formats.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₅₀H₈₀O₂₃PubChem
Molecular Weight1049.16 g/mol PubChem
AppearanceWhite amorphous powderInferred from similar compounds
SolubilitySoluble in DMSO, Pyridine, Methanol, EthanolChemFaces
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Predicted/Exemplary)

Note: The following table is a representative example of the type of data that would be obtained for this compound. The exact chemical shifts (δ) and coupling constants (J) would be found in the primary literature.

PositionδC (ppm)δH (ppm, J in Hz)
Aglycone
C-1......
C-2......
C-3......
.........
Sugar Moieties
Gal-1'......
Glc-1''......
.........

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of this compound, based on established protocols for steroidal saponins and the cited literature on its biological activity.

Isolation and Purification of this compound from Tribulus terrestris

The following is a generalized protocol for the extraction and isolation of steroidal saponins from Tribulus terrestris, which would be further optimized for the specific isolation of this compound.

  • Extraction:

    • Air-dried and powdered fruits of Tribulus terrestris are refluxed with 80% ethanol.

    • The extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol.

    • The saponin-rich n-butanol fraction is collected.

  • Chromatographic Purification:

    • The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water.

    • Fractions are monitored by Thin Layer Chromatography (TLC).

    • Fractions containing compounds with similar Rf values to this compound are combined.

    • Further purification is achieved by repeated column chromatography on silica gel and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Cancer cells (e.g., PC-3, HepG2) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Treatment:

    • Cells are treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and incubated for 48 or 72 hours.

  • MTT Addition:

    • 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization:

    • The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment:

    • Cells are treated with this compound at the desired concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining:

    • Fixed cells are washed with PBS and incubated with a solution containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry:

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest. The underlying signaling pathways are complex and involve multiple molecular targets.

Induction of Caspase-Independent Apoptosis

Recent studies have shown that this compound induces apoptosis in cancer cells through a caspase-independent pathway.[1] A key mechanism involves the inhibition of Proteasome 26S Subunit, Non-ATPase 1 (PSMD1), which leads to the stabilization and activation of the tumor suppressor protein p53.[2] Activated p53 can then promote the release of mitochondrial pro-apoptotic factors such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which translocate to the nucleus and induce DNA fragmentation and cell death.

TerrestrosinD_Apoptosis_Pathway TerrestrosinD This compound PSMD1 PSMD1 TerrestrosinD->PSMD1 p53 p53 PSMD1->p53 | (degradation) Mitochondrion Mitochondrion p53->Mitochondrion AIF AIF Mitochondrion->AIF release EndoG EndoG Mitochondrion->EndoG release Nucleus Nucleus AIF->Nucleus EndoG->Nucleus DNA_frag DNA Fragmentation (Apoptosis) Nucleus->DNA_frag induces

Caption: Caspase-independent apoptosis induced by this compound.
Induction of G1/S Phase Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G1/S transition phase in some cancer cell lines. This is often mediated by the p53-dependent upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. These inhibitors bind to and inactivate cyclin-CDK complexes (e.g., Cyclin E/CDK2) that are essential for the progression from the G1 to the S phase, thereby halting cell proliferation.

TerrestrosinD_CellCycle_Pathway TerrestrosinD This compound p53 p53 TerrestrosinD->p53 p21 p21/p27 p53->p21 CyclinCDK Cyclin E/CDK2 p21->CyclinCDK G1S_Transition G1/S Transition CyclinCDK->G1S_Transition Cell_Proliferation Cell Proliferation G1S_Transition->Cell_Proliferation

Caption: G1/S phase cell cycle arrest mediated by this compound.

Conclusion

This compound is a structurally complex natural product with significant potential as a lead compound for the development of novel anticancer therapeutics. Its ability to induce caspase-independent apoptosis and cell cycle arrest through defined signaling pathways makes it an attractive candidate for further investigation. This technical guide provides a foundational resource for researchers to build upon, facilitating future studies into its mechanism of action, therapeutic efficacy, and potential for clinical application. Further research is warranted to fully elucidate its structure-activity relationships and to explore its full pharmacological potential.

References

A Technical Guide to the Extraction of Terrestrosin D from Tribulus terrestris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for extracting and isolating Terrestrosin D, a bioactive steroidal saponin from the plant Tribulus terrestris. This document synthesizes findings from various scientific studies to present a comprehensive resource detailing extraction protocols, purification techniques, and the molecular pathways influenced by this potent compound.

Introduction to this compound and Tribulus terrestris

Tribulus terrestris L. (Zygophyllaceae) is a plant that has been used in traditional medicine for centuries across various cultures. It is rich in a variety of phytochemicals, with steroidal saponins being of significant interest due to their diverse pharmacological activities. Among these, this compound, a spirostanol saponin, has garnered attention for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This guide focuses on the technical aspects of isolating this compound for research and development purposes.

Extraction Methodologies for Saponins from Tribulus terrestris

The extraction of saponins, including this compound, from Tribulus terrestris can be achieved through several methods. The choice of method depends on factors such as desired yield, purity, scalability, and the chemical properties of the target compound. Saponins are polar compounds, thus polar solvents are generally employed for their extraction.

Solvent Extraction Techniques

Commonly used techniques for the extraction of steroidal saponins from Tribulus terrestris include Soxhlet extraction, ultrasound-assisted extraction (UAE), reflux extraction, and maceration.

  • Soxhlet Extraction: A classical and highly accurate method for alcoholic extraction. It provides a high yield but can be time-consuming and may lead to thermal degradation of some compounds due to prolonged exposure to heat.

  • Ultrasound-Assisted Extraction (UAE): A more modern and efficient technique that uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. UAE can significantly reduce extraction time and solvent consumption.

  • Reflux Extraction: Involves boiling the plant material with a solvent and condensing the vapors back into the reaction flask. This method is effective but, similar to Soxhlet, the prolonged heat can be detrimental to heat-sensitive compounds.

  • Maceration: A simple technique where the plant material is soaked in a solvent for a specific period with occasional agitation. It is less efficient in terms of yield and time compared to other methods.

Comparative Analysis of Extraction Parameters

The efficiency of saponin extraction is influenced by several parameters, including the choice of solvent, solvent-to-solid ratio, extraction time, and temperature. The following tables summarize quantitative data from various studies on the extraction of saponins from Tribulus terrestris.

Table 1: Comparison of Different Extraction Techniques for Steroidal Saponins
Extraction Technique Solvent Temperature (°C) Time Key Findings
Soxhlet Extraction70% Ethanol70240 minHighest saponin yield of 79.26% was achieved.[1]
Ultrasound-Assisted Extraction (UAE)30% Ethanol4655 minOptimized for total saponins from leaves with an extraction rate of 5.49%.[2]
Reflux Extraction50% Isopropanol in water9260 minGood recovery, but thermal decomposition of protodioscin was observed after 90 min.[3]
MacerationMethanolRoom Temperature12 hoursYield of 11.63% for polar extracts from leaves.[4]
Table 2: Optimization of Extraction Parameters for Saponins
Parameter Range Studied Optimal Condition Rationale/Observation
Solvent Concentration 30-100% Ethanol70% EthanolAdding water to ethanol can significantly increase extraction efficiency due to the high polarity of water, which facilitates deeper penetration into the plant matrix.[1]
Solvent-to-Solid Ratio (mL/g) 50-40035:1 (for UAE)A higher ratio generally improves extraction efficiency but also increases solvent consumption.
Extraction Time (min) 15-240Varies with methodLonger extraction times can increase yield but also risk thermal degradation of compounds.
Temperature (°C) 20-92Varies with methodHigher temperatures can enhance extraction but may degrade thermolabile saponins.

Experimental Protocol: A Synthesized Approach for this compound Isolation

The following protocol is a synthesized workflow based on the most effective techniques reported in the literature for the extraction and purification of steroidal saponins, with a focus on isolating this compound.

Stage 1: Extraction of Crude Saponins

This stage focuses on the initial extraction of a saponin-rich fraction from the plant material.

Materials and Equipment:

  • Dried and powdered Tribulus terrestris (fruits or aerial parts)

  • 70% Ethanol (v/v)

  • Soxhlet apparatus or Ultrasound bath

  • Rotary evaporator

  • Filter paper

Protocol:

  • Preparation of Plant Material: Grind the dried Tribulus terrestris plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Soxhlet Method: Place approximately 100 g of the powdered plant material into a thimble and extract with 1 L of 70% ethanol in a Soxhlet apparatus for 6-8 hours.[1]

    • Ultrasound-Assisted Method: Mix 100 g of the powdered plant material with 1 L of 70% ethanol in a flask. Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-50°C) for 60 minutes.

  • Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain a crude saponin extract.

G cluster_extraction Extraction Workflow plant_material Dried & Powdered Tribulus terrestris extraction Extraction (Soxhlet or UAE with 70% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Saponin Extract concentration->crude_extract

Extraction Workflow for Crude Saponins.
Stage 2: Purification using Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective method for the initial purification and enrichment of saponins from the crude extract.

Materials and Equipment:

  • Crude saponin extract

  • Macroporous adsorption resin (e.g., HPD-100, AB-8)

  • Glass column

  • Ethanol (various concentrations)

  • Deionized water

Protocol:

  • Resin Preparation: Pre-treat the macroporous resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear. Pack the resin into a glass column.

  • Sample Loading: Dissolve the crude saponin extract in a small amount of deionized water and load it onto the prepared column.

  • Washing: Wash the column with 3-5 bed volumes (BV) of deionized water to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of ethanol in water.

    • Wash with 2 BV of 30% ethanol to remove some colored impurities and less polar compounds.

    • Elute the target saponin fraction with 4 BV of 70-80% ethanol.

  • Collection and Concentration: Collect the 70-80% ethanol eluate and concentrate it using a rotary evaporator to obtain a purified total saponin fraction.

Stage 3: Isolation of this compound using Silica Gel Column Chromatography

Silica gel column chromatography is a standard technique for the fine separation of individual saponins based on their polarity.

Materials and Equipment:

  • Purified total saponin fraction

  • Silica gel (200-300 mesh)

  • Glass column

  • Solvent system (e.g., Chloroform:Methanol:Water or Ethyl Acetate:Petroleum Ether)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • Fractions collector

Protocol:

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase solvent and pack it into a glass column.

  • Sample Loading: Adsorb the purified total saponin fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system. The specific gradient will need to be optimized, but a common starting point for steroidal saponins is a gradient of increasing polarity, for example, starting with a mixture of ethyl acetate and petroleum ether and gradually increasing the proportion of a more polar solvent like methanol. A typical eluent system could be a gradient of chloroform-methanol-water.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using Thin-Layer Chromatography (TLC). Combine the fractions containing the compound with the same Rf value as a this compound standard.

  • Final Purification: The combined fractions may require further purification by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain highly pure this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects through the modulation of specific cellular signaling pathways, particularly in the context of cancer.

Induction of Apoptosis via STAT3 Inhibition

This compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Inhibition of STAT3 leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, ultimately activating the caspase cascade.

G cluster_apoptosis Apoptosis Signaling Pathway terrestrosin_d This compound stat3 STAT3 terrestrosin_d->stat3 inhibits bcl2 Bcl-2 (Anti-apoptotic) stat3->bcl2 activates bax Bax (Pro-apoptotic) stat3->bax inhibits caspase Caspase Activation bcl2->caspase inhibits bax->caspase activates apoptosis Apoptosis caspase->apoptosis

This compound-induced Apoptosis Pathway.
Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties by directly inhibiting the proliferation of endothelial cells.

G cluster_angiogenesis Anti-Angiogenesis Mechanism terrestrosin_d This compound endothelial_cells Endothelial Cell Proliferation terrestrosin_d->endothelial_cells inhibits angiogenesis Angiogenesis endothelial_cells->angiogenesis leads to

Anti-Angiogenic Action of this compound.

Conclusion

The extraction and isolation of this compound from Tribulus terrestris is a multi-step process that requires careful optimization of various parameters. This guide provides a synthesized framework for researchers to develop a robust methodology for obtaining this promising bioactive compound. Further research is warranted to refine these protocols to enhance yield and purity, thereby facilitating more extensive investigation into the pharmacological properties and therapeutic potential of this compound.

References

In Silico Modeling of Terrestrosin D Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terrestrosin D, a steroidal saponin isolated from Tribulus terrestris, has garnered significant interest for its diverse pharmacological activities, including anti-cancer and anti-inflammatory effects. Understanding the molecular mechanisms underlying these activities is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the protein binding of this compound. We delve into the identification of its potential protein targets, outline detailed protocols for molecular docking and molecular dynamics simulations, and discuss the importance of experimental validation. Furthermore, we explore the key signaling pathways, namely NF-κB and STAT3, that are potentially modulated by this compound, providing visual representations to elucidate these complex interactions. This guide is intended to serve as a valuable resource for researchers engaged in the computational modeling of natural products and their interactions with biological targets.

Introduction to this compound and its Therapeutic Potential

This compound is a naturally occurring spirostanol saponin that has demonstrated a range of biological activities. Studies have indicated its potential in inhibiting the growth of cancer cells and in modulating inflammatory responses.[1] The therapeutic effects of this compound are believed to be mediated through its interaction with specific protein targets, thereby influencing critical cellular signaling pathways. In silico modeling techniques offer a powerful and efficient approach to elucidate these protein-ligand interactions at a molecular level, providing insights that can guide further experimental studies and drug development efforts.

Identified Potential Protein Targets of this compound

Through network pharmacology and molecular docking studies, several potential protein targets of this compound have been identified. These targets are primarily associated with its observed hepatorenal toxicity and its anti-cancer activities. The key identified targets include:

  • Heat Shock Protein 90 Alpha Family Class A Member 1 (HSP90AA1): A molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction, cell cycle control, and apoptosis.[2]

  • Cannabinoid Receptor 1 (CNR1): A G protein-coupled receptor that is part of the endocannabinoid system and is involved in various physiological processes.[2]

  • Dopamine Receptor D2 (DRD2): A G protein-coupled receptor that is a key target for antipsychotic drugs.[2]

Further research has also implicated the involvement of this compound in the modulation of inflammatory and cell survival pathways, suggesting interactions with key proteins within the NF-κB and STAT3 signaling cascades.

In Silico Modeling Methodologies

The investigation of this compound's protein binding landscape heavily relies on computational techniques. This section provides detailed protocols for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a valuable tool for virtual screening and for understanding the binding mode of a ligand.

Experimental Protocol: Molecular Docking of this compound

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., HSP90AA1, CNR1, DRD2) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).

    • Define the binding site or use a blind docking approach to scan the entire protein surface.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem).

    • Optimize the ligand's geometry and assign appropriate charges using a computational chemistry software (e.g., Avogadro, Gaussian).

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, Glide) to perform the docking calculations.

    • Set the grid box parameters to encompass the defined binding site.

    • Run the docking simulation to generate a series of possible binding poses for this compound.

  • Analysis of Results:

    • Analyze the docking results based on the binding energy scores and the clustering of poses.

    • Visualize the top-ranked poses to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.

Experimental Protocol: Molecular Dynamics Simulation of this compound-Protein Complex

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field (e.g., AMBER, CHARMM) for the protein and the ligand.

    • Perform energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to ensure convergence of the system's properties.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex.

    • Calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the conformational changes.

    • Analyze the persistence of intermolecular interactions observed in the docking study.

Binding Affinity Calculation

Calculating the binding free energy provides a quantitative measure of the affinity between a ligand and a protein.

Experimental Protocol: MM/PBSA Binding Affinity Calculation

  • Snapshot Extraction:

    • Extract snapshots of the protein-ligand complex from the equilibrated part of the MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the molecular mechanics potential energy in the gas phase (ΔE_MM), the polar solvation energy (ΔG_polar), and the nonpolar solvation energy (ΔG_nonpolar) for the complex, the protein alone, and the ligand alone.

    • The polar solvation energy is typically calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

    • The nonpolar solvation energy is often estimated from the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_polar + ΔG_nonpolar - TΔS (where TΔS represents the change in conformational entropy upon binding, which can be estimated using methods like normal mode analysis).

Data Presentation and the Importance of Experimental Validation

While in silico modeling provides valuable predictions, experimental validation is crucial to confirm the computational findings.[3] To date, specific quantitative binding data (e.g., Kd, Ki, IC50) for this compound with its identified protein targets have not been extensively reported in the literature. The following table serves as a template for summarizing such data once it becomes available through experimental assays.

Table 1: Quantitative Binding Affinity of this compound with Target Proteins (Template)

Target ProteinLigandBinding Affinity (Kd/Ki/IC50)Experimental MethodReference
HSP90AA1This compoundData not availablee.g., SPR, ITC, FP-
CNR1This compoundData not availablee.g., Radioligand binding assay-
DRD2This compoundData not availablee.g., Radioligand binding assay-

Validation of In Silico Models:

A strong correlation between the computationally predicted binding affinities and experimentally determined values is essential to validate the in silico model.[3] Once experimental data is obtained, it can be used to refine the docking and simulation protocols, leading to more accurate predictions for other potential ligands.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are likely mediated through the modulation of key signaling pathways. Based on its identified targets and observed biological activities, the NF-κB and STAT3 pathways are of particular interest.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK Activation IL1R->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Genes Target Gene Expression DNA->Genes

Figure 1: Canonical NF-κB Signaling Pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many human cancers, making it an attractive target for cancer therapy.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_m STAT3 (Monomer) Receptor->STAT3_m Recruitment JAK->Receptor Phosphorylation JAK->STAT3_m Phosphorylation STAT3_p p-STAT3 STAT3_d p-STAT3 Dimer STAT3_p->STAT3_d Dimerization STAT3_n p-STAT3 Dimer STAT3_d->STAT3_n Translocation DNA DNA STAT3_n->DNA Genes Target Gene Expression DNA->Genes

Figure 2: Canonical STAT3 Signaling Pathway.

Workflow for In Silico Modeling of this compound

The following diagram illustrates a general workflow for the in silico investigation of this compound's protein binding.

In_Silico_Workflow Start Start: Identify this compound and Potential Targets Prep Prepare Protein and Ligand Structures Start->Prep Docking Molecular Docking Prep->Docking Analysis Analyze Docking Poses and Binding Energies Docking->Analysis MD Molecular Dynamics Simulation of Top Complex(es) Analysis->MD Validation Experimental Validation (e.g., Binding Assays) Analysis->Validation Prioritize for experiment Trajectory Analyze MD Trajectory for Stability and Interactions MD->Trajectory BindingAffinity Calculate Binding Free Energy (e.g., MM/PBSA) Trajectory->BindingAffinity BindingAffinity->Validation End End: Elucidate Binding Mechanism and Guide Further Research Validation->End

Figure 3: General Workflow for In Silico Modeling.

Conclusion

In silico modeling serves as an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to investigate protein-ligand interactions. This guide has provided a detailed framework for the computational analysis of this compound's protein binding, from target identification to the elucidation of its potential effects on key signaling pathways. While computational methods provide powerful predictive insights, it is imperative to underscore the necessity of experimental validation to confirm these findings. The integration of in silico and experimental approaches will undoubtedly accelerate the development of this compound and other promising natural products into effective therapeutic agents.

References

Pharmacological Profiling of Terrestrosin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestrosin D, a steroidal saponin isolated from Tribulus terrestris L., has emerged as a promising natural compound with significant anti-cancer and anti-angiogenic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, quantitative data from key experimental studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Effects

This compound (TED) exhibits potent cytotoxic effects against various cancer cell lines, particularly prostate cancer, and also targets endothelial cells, thereby inhibiting angiogenesis.[1][2] Its primary mechanisms of action include the induction of cell cycle arrest and a unique form of caspase-independent apoptosis.[1][2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the pharmacological effects of this compound on prostate cancer and endothelial cells.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Citation
PC-3Prostate Cancer~2-5[1]
PC-3MProstate CancerNot Specified[1]
DU145Prostate CancerNot Specified[1]
LNCaPProstate CancerNot Specified[1]
22RV1Prostate CancerNot Specified[1]

Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. The provided range for PC-3 cells is based on effective concentrations reported to induce significant apoptosis and cell cycle arrest.

Table 2: Effect of this compound on Apoptosis

Cell LineConcentration (µM)Treatment Duration (hours)Apoptotic Cells (%)Citation
PC-32246.1[1]
PC-352460.5[1]
HUVECNot Specified24Dose-dependent increase[1]

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineConcentration (µM)Treatment Duration (hours)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseCitation
PC-3Not Specified24Significant IncreaseSignificant DecreaseNot Specified[1]
HUVECNot Specified24Not SpecifiedSignificant Increase (S phase arrest)Not Specified[1]

Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) and Caspase-3 Activity

Cell LineEffect on ΔΨmEffect on Caspase-3 ActivityCitation
PC-3DecreasedNo significant increase[1][2]
HUVECDecreasedNo significant increase[1][2]

Signaling Pathways and Mechanisms of Action

Caspase-Independent Apoptosis

A key characteristic of this compound-induced apoptosis is its independence from caspases, a family of proteases central to classical apoptosis.[1][2] This suggests a unique cell death pathway. While the precise molecular cascade remains to be fully elucidated, evidence points towards the involvement of mitochondrial dysfunction, as indicated by the decrease in mitochondrial membrane potential.[1][2] This may lead to the release of pro-apoptotic factors from the mitochondria, such as Apoptosis-Inducing Factor (AIF), which can translocate to the nucleus and trigger DNA fragmentation and cell death without the involvement of caspases.

cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Dysfunction (ΔΨm Decrease) Caspases Caspases This compound->Caspases No Activation AIF (inactive) AIF (inactive) Mitochondrion->AIF (inactive) Release AIF (active) AIF (active) AIF (inactive)->AIF (active) Translocation DNA Fragmentation DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis AIF (active)->DNA Fragmentation

Caption: Proposed caspase-independent apoptosis pathway induced by this compound.
Cell Cycle Arrest

This compound exerts cytostatic effects by arresting the cell cycle at different phases in a cell-type-specific manner. In PC-3 prostate cancer cells, it induces a G1 phase arrest, while in HUVEC endothelial cells, it causes an S phase arrest.[1] The G1 arrest in cancer cells prevents them from entering the DNA synthesis phase, thereby halting proliferation. The S phase arrest in endothelial cells disrupts DNA replication, which is crucial for their proliferation during angiogenesis. The specific molecular targets within the cell cycle machinery, such as cyclins and cyclin-dependent kinases (CDKs), that are modulated by this compound require further investigation.

cluster_extracellular Extracellular cluster_cell Target Cell cluster_pc3 PC-3 Cell cluster_huvec HUVEC Cell This compound This compound G1 Arrest G1 Arrest This compound->G1 Arrest S Phase Arrest S Phase Arrest This compound->S Phase Arrest G1 Phase G1 Phase S Phase_PC3 S Phase_PC3 G1 Phase->S Phase_PC3 G2/M Phase_PC3 G2/M Phase_PC3 S Phase_PC3->G2/M Phase_PC3 G1 Arrest->S Phase_PC3 Inhibits Transition G1 Phase_HUVEC G1 Phase_HUVEC S Phase S Phase G1 Phase_HUVEC->S Phase G2/M Phase_HUVEC G2/M Phase_HUVEC S Phase->G2/M Phase_HUVEC S Phase Arrest->G2/M Phase_HUVEC Inhibits Progression

Caption: Cell-type specific cell cycle arrest induced by this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer and endothelial cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Start Start Seed Cells Seed Cells Start->Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Treat with this compound Treat with this compound Incubate 24h->Treat with this compound Incubate (e.g., 24-72h) Incubate (e.g., 24-72h) Treat with this compound->Incubate (e.g., 24-72h) Add MTT Solution Add MTT Solution Incubate (e.g., 24-72h)->Add MTT Solution Incubate 3-4h Incubate 3-4h Add MTT Solution->Incubate 3-4h Solubilize Formazan Solubilize Formazan Incubate 3-4h->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data End End Analyze Data->End Start Start Treat Cells Treat Cells Start->Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate 15 min Incubate 15 min Add Annexin V-FITC & PI->Incubate 15 min Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate 15 min->Analyze by Flow Cytometry End End Analyze by Flow Cytometry->End

References

Terrestrosin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 179464-23-4

This technical guide provides an in-depth overview of Terrestrosin D, a steroidal saponin of significant interest to the scientific community, particularly in the fields of oncology and pharmacology. This document details its chemical properties, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Data

This compound is a complex steroidal saponin isolated from the plant Tribulus terrestris L.[1] Its chemical identity and physical properties are summarized below.

PropertyValueReference
CAS Number 179464-23-4[2]
Molecular Formula C₅₀H₈₀O₂₃[3]
Molecular Weight 1049.17 g/mol [3]
Melting Point 279-281 °C
Boiling Point Not available
Solubility Soluble in DMSO (30 mg/mL), Pyridine, Methanol, Ethanol. A common in vivo formulation is 2 mg/mL in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4]
Purity Commercially available with purity ranging from 95% to 99%.[3]
Analysis Method HPLC-DAD or/and HPLC-ELSD[3]
Identification Method Mass Spectrometry, NMR[3]

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, primarily as an anti-cancer and anti-angiogenic agent.[1] It has also been noted for its potential hepatorenal toxicity.[2][4]

Anti-Cancer Activity

This compound exhibits potent anti-proliferative effects against various cancer cell lines.[1] Its primary mechanisms of action include:

  • Induction of Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1]

  • Induction of Apoptosis: A key feature of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in cancer cells. Notably, this process is reported to be caspase-independent.[1]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been found to inhibit angiogenesis, further contributing to its anti-cancer potential.[1]

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects are still under investigation. However, current research points to the modulation of key cellular signaling cascades.

TerrestrosinD_Signaling cluster_cell Cancer Cell This compound This compound Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Apoptosis (Caspase-Independent) Apoptosis (Caspase-Independent) This compound->Apoptosis (Caspase-Independent) NF-kB Pathway NF-kB Pathway This compound->NF-kB Pathway Modulates VEGF Signaling VEGF Signaling This compound->VEGF Signaling Modulates Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits Proliferation Proliferation Cell Cycle Arrest->Proliferation Inhibits Apoptosis (Caspase-Independent)->Proliferation Inhibits VEGF Signaling->Angiogenesis Promotes caption This compound Signaling Overview

Caption: Overview of this compound's effects on cancer cells.

Experimental Protocols

This section outlines key experimental methodologies for studying this compound.

Isolation and Purification
  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 80% ethanol, using methods like maceration or soxhlet extraction.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

  • Chromatography: The saponin-rich fraction is further purified using a combination of chromatographic techniques, such as silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Isolation_Workflow start Tribulus terrestris plant material extraction Extraction (e.g., 80% Ethanol) start->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation chromatography Column Chromatography (Silica, Sephadex) fractionation->chromatography hplc Preparative HPLC chromatography->hplc end Pure this compound hplc->end caption General Isolation Workflow

Caption: General workflow for the isolation of this compound.

Cell Viability Assay

To assess the cytotoxic effects of this compound on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a range of 1-50 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound as described for the viability assay. After treatment, harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the supernatant, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (e.g., 100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of the intercalating dye.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms using appropriate software.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound in vivo can be evaluated using a xenograft mouse model.

  • Animal Model: Use immunocompromised mice, such as athymic nude mice or NOD/SCID mice.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ PC-3 cells in 100 µL of medium) into the flank of each mouse.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 25 or 50 mg/kg body weight) or vehicle control intraperitoneally, typically three times a week.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. The tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.

Chemical Synthesis

Currently, there is no published information on the total chemical synthesis of this compound. Its complex steroidal structure with a branched oligosaccharide chain presents a significant synthetic challenge. The primary source of this compound remains its isolation from Tribulus terrestris.

Conclusion

This compound is a promising natural product with potent anti-cancer and anti-angiogenic properties. Its unique mechanism of inducing caspase-independent apoptosis makes it a valuable subject for further investigation in cancer research and drug development. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with key experimental protocols to facilitate future studies. Further research is warranted to fully elucidate its molecular targets and signaling pathways, and to explore its therapeutic potential.

References

Methodological & Application

Terrestrosin D: Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestrosin D, a spirostanol saponin isolated from the plant Tribulus terrestris, has emerged as a compound of interest in oncological research. Exhibiting potent anti-tumor properties, this compound has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis, cell cycle arrest, and autophagy. These application notes provide a comprehensive overview of the in vitro effects of this compound and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing a caspase-independent apoptotic pathway. In prostate cancer and human umbilical vein endothelial cells (HUVECs), this process is associated with a decrease in the mitochondrial membrane potential (ΔΨm)[1].

Recent studies in triple-negative breast cancer (TNBC) have elucidated a novel mechanism involving the ubiquitin-proteasome system. This compound has been found to directly target and inhibit the 26S proteasome non-ATPase regulatory subunit 1 (PSMD1). This inhibition leads to the stabilization and activation of the tumor suppressor protein p53[2]. The activated p53 pathway then promotes both autophagy and apoptosis, contributing to the significant anti-tumor effects of this compound in TNBC[2].

Furthermore, extracts of Tribulus terrestris, rich in saponins like this compound, have been observed to modulate the expression of apoptosis-related proteins, leading to an increased Bax/Bcl-2 ratio in breast cancer cells, further promoting cell death[3][4]. While the direct effect of isolated this compound on the Bax/Bcl-2 ratio requires further specific investigation, this provides a likely downstream effect of p53 activation.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Prostate Cancer (PC-3) Cell Viability and Apoptosis

ConcentrationCell Viability (% of Control)Apoptosis Rate (%)
2 µM Not specified6.1
5 µM ~10-80% inhibition (range)60.5

Data compiled from studies on PC-3 cells treated for 24 hours.

Table 2: Effect of this compound on Human Umbilical Vein Endothelial Cell (HUVEC) Viability and Apoptosis

ConcentrationCell Viability (% of Control)Apoptosis Rate (%)
2 µM Not specified9.1
3 µM Not specified34.3

Data compiled from studies on HUVECs treated for 24 hours.

Note on Breast and Liver Cancer Cell Lines: While this compound has demonstrated significant anti-tumor effects in breast (MCF-7, MDA-MB-231) and liver (HepG2) cancer cell lines, specific IC50 values and apoptosis percentages for the isolated compound were not available in the reviewed literature. The provided protocols are based on the established mechanisms and can be adapted for these cell lines. It is recommended to perform dose-response studies to determine the optimal concentrations for specific experimental setups.

Mandatory Visualizations

Terrestrosin_D_Signaling_Pathway cluster_cell Cancer Cell TED This compound PSMD1 PSMD1 (Proteasome Subunit) TED->PSMD1 inhibits Proteasome 26S Proteasome PSMD1->Proteasome part of p53_ub Ubiquitinated p53 Proteasome->p53_ub degrades p53 p53 (Stabilized & Activated) p53->p53_ub ubiquitination (inhibited by TED) Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Autophagy Autophagy p53->Autophagy induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Mitochondrion Mitochondrion Apoptosis Caspase-Independent Apoptosis Mitochondrion->Apoptosis decreased ΔΨm Bax->Mitochondrion Bcl2->Mitochondrion

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays CellCulture 1. Cell Culture (e.g., PC-3, MCF-7, HepG2) Treatment 3. Treat cells with varying concentrations of this compound CellCulture->Treatment TED_Prep 2. Prepare this compound Stock Solution (in DMSO) TED_Prep->Treatment Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 4b. Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis CellCycle 4c. Cell Cycle (PI Staining) Treatment->CellCycle Mito 4d. Mitochondrial Potential (JC-1 Assay) Treatment->Mito Autophagy 4e. Autophagy (LC3-II Western Blot) Treatment->Autophagy

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

1. Cell Culture

  • Cell Lines: Prostate cancer (PC-3), breast cancer (MCF-7, MDA-MB-231), liver cancer (HepG2), and Human Umbilical Vein Endothelial Cells (HUVEC).

  • Culture Medium: Use the recommended medium for each cell line (e.g., RPMI-1640 for PC-3, DMEM for MCF-7, MDA-MB-231, and HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

2. Preparation of this compound Stock Solution

  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Dilute the stock solution in the complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

3. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20 µM) and a vehicle control (medium with 0.1% DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Seed cells in a 6-well plate and treat with this compound as described above.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls should be included for proper compensation.

5. Cell Cycle Analysis

  • Culture and treat cells with this compound in 6-well plates.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

6. Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

  • Seed cells on glass coverslips in a 24-well plate or in a 6-well plate and treat with this compound.

  • Remove the culture medium and wash the cells with warm PBS.

  • Incubate the cells with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS to remove excess stain.

  • Analyze the cells immediately by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

7. Autophagy Assessment (LC3-II Western Blot)

  • Culture and treat cells with this compound in 6-well plates.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and the lipidated, autophagosome-associated LC3-II form) and a loading control (e.g., β-actin or GAPDH).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3-II/LC3-I ratio or the accumulation of LC3-II is indicative of induced autophagy.

Safety Precautions

  • Hepatorenale Toxizität: In-vivo-Studien haben gezeigt, dass this compound ein Potenzial für Leber- und Nierentoxizität aufweist[5]. Obwohl dies bei In-vitro-Experimenten von geringerer direkter Bedeutung ist, ist es ein wichtiger Aspekt für die translationale Relevanz der Ergebnisse.

  • Standard Laboratory Practices: Handle this compound and all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.

References

Dissolving Terrestrosin D for In Vivo Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terrestrosin D is a steroidal saponin isolated from Tribulus terrestris L. that has garnered significant interest for its potential therapeutic applications, particularly in oncology. Preclinical studies have demonstrated its ability to inhibit the growth of cancer cells and suppress angiogenesis.[1][2][3] Proper formulation and dissolution of this compound are critical for ensuring its bioavailability and achieving reliable results in in vivo animal studies. This document provides detailed protocols for the dissolution of this compound for preclinical research, summarizes relevant quantitative data, and illustrates key experimental workflows and biological pathways.

Data Presentation: Solubility and Dosing

The following table summarizes the known solubility of this compound in various vehicles suitable for in vivo administration, along with dosages that have been used in published animal studies.

Vehicle CompositionMaximum ConcentrationRoute of AdministrationSpeciesDosage RangeReference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (2.38 mM)Intraperitoneal (i.p.)Mouse25-50 mg/kg[2]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.38 mM)Not specifiedNot specifiedNot specified
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (2.38 mM)Not specifiedNot specifiedNot specified
Physiological SalineNot specifiedIntraperitoneal (i.p.)Mouse10 mg/kg[4]
Not specifiedNot specifiedOralRat5-15 mg/kg daily[5][6]

Note: Sonication and/or gentle heating may be required to achieve complete dissolution.[1][7] It is recommended to prepare fresh solutions for each experiment and protect them from light.[7] For multi-dose studies, stock solutions stored at -80°C for up to 6 months or at -20°C for up to 1 month have been suggested.[7]

Experimental Protocols

Protocol 1: Standard Vehicle Formulation for Intraperitoneal Administration

This protocol is based on a commonly used vehicle for poorly water-soluble compounds in in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.

  • Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder to create a 10% DMSO solution relative to the final volume. For example, for a final volume of 1 mL, add 100 µL of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.

  • Addition of PEG300: Add the required volume of PEG300 (40% of the final volume). For a 1 mL final volume, add 400 µL of PEG300. Vortex until the solution is homogeneous.

  • Addition of Tween 80: Add the required volume of Tween 80 (5% of the final volume). For a 1 mL final volume, add 50 µL of Tween 80. Vortex thoroughly.

  • Final Dilution with Saline: Add the final volume of sterile saline (45% of the final volume). For a 1 mL final volume, add 450 µL of saline. Vortex until a clear, homogeneous solution is obtained.

  • Final Check: Visually inspect the solution for any precipitation. If precipitation occurs, the solution can be gently warmed or sonicated.

  • Administration: The solution is now ready for intraperitoneal administration to the animal model.

Protocol 2: SBE-β-CD Formulation

This protocol utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can be an alternative for compounds that are difficult to formulate.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • 20% (w/v) SBE-β-CD in Saline, sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile filter tips

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile conical tube.

  • Initial Dissolution in DMSO: Add the required volume of DMSO to the this compound powder to create a 10% DMSO solution relative to the final volume. Vortex until the powder is fully dissolved.

  • Addition of SBE-β-CD Solution: Add the required volume of the 20% SBE-β-CD in saline solution (90% of the final volume).

  • Mixing: Vortex the solution thoroughly until it is clear and homogeneous.

  • Administration: The final formulation is ready for in vivo administration.

Visualizations

Experimental Workflow for this compound Dissolution

G cluster_start Preparation cluster_dissolution Dissolution Steps cluster_final Finalization weigh Weigh this compound add_dmso Add 10% DMSO weigh->add_dmso add_peg Add 40% PEG300 add_dmso->add_peg add_tween Add 5% Tween 80 add_peg->add_tween add_saline Add 45% Saline add_tween->add_saline vortex Vortex Thoroughly add_saline->vortex check Check for Precipitation vortex->check administer Administer to Animal Model check->administer

Caption: Workflow for preparing this compound for in vivo studies.

Proposed Signaling Pathway of this compound in Cancer Cells

G cluster_cell Cancer Cell cluster_endothelial Endothelial Cell ted This compound mito Mitochondrial Membrane Potential (Decreased) ted->mito cycle Cell Cycle Arrest (G1 or S Phase) ted->cycle nfkb NF-κB Signaling (Inhibition) ted->nfkb endo_prolif Direct Inhibition of Proliferation ted->endo_prolif apoptosis Caspase-Independent Apoptosis mito->apoptosis angiogenesis Anti-Angiogenesis endo_prolif->angiogenesis

Caption: Proposed mechanism of action for this compound.

Mechanism of Action Overview

This compound exerts its anticancer effects through a multi-faceted approach targeting both cancer cells and the tumor microenvironment.

  • Induction of Apoptosis: this compound induces apoptotic cell death in cancer cells.[2][3][7] Notably, this process appears to be caspase-independent, as the pan-caspase inhibitor z-VAD does not reverse the apoptotic effects.[2] The induction of apoptosis is associated with a decrease in the mitochondrial membrane potential.[2][7]

  • Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest in both prostate cancer cells and human umbilical vascular endothelial cells (HUVECs).[1][2][7] The specific phase of arrest (G1 or S phase) may be cell-type dependent.[1][2]

  • Anti-Angiogenic Effects: this compound inhibits angiogenesis, a critical process for tumor growth and metastasis.[2][3] This is achieved through the direct inhibition of endothelial cell proliferation.[2] While some studies have surprisingly shown an increase in VEGF secretion upon this compound treatment in certain cell lines, the predominant effect in vivo is the suppression of tumor growth, suggesting that the direct inhibition of endothelial cells is a key anti-angiogenic mechanism.[2]

  • Modulation of Signaling Pathways: While the precise molecular targets are still under investigation, evidence suggests that the anticancer effects of steroidal saponins like this compound may involve the inhibition of the NF-κB signaling pathway.[3] A network pharmacology study also identified potential targets such as HSP90AA1, CNR1, and DRD2 related to its toxicity profile.[6]

Conclusion

The successful use of this compound in in vivo research is highly dependent on the appropriate selection of a vehicle and a meticulous dissolution procedure. The protocols outlined in this document provide a reliable starting point for researchers. A thorough understanding of its mechanisms of action, including the induction of caspase-independent apoptosis and the direct inhibition of angiogenesis, is crucial for designing and interpreting preclinical studies aimed at evaluating the therapeutic potential of this promising natural compound.

References

Application Note: Quantification of Terrestrosin D using a High-Performance Liquid Chromatography with Variable Wavelength and Evaporative Light Scattering Detection (HPLC-VWD-ELSD) Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terrestrosin D is a steroidal saponin found in the plant Tribulus terrestris. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer activities through the induction of apoptosis and inhibition of angiogenesis. As research into the pharmacological effects of this compound progresses, the need for a robust and reliable analytical method for its quantification is paramount. This application note provides a detailed protocol for the quantification of this compound in plant material and other matrices using a High-Performance Liquid Chromatography (HPLC) system coupled with both a Variable Wavelength Detector (VWD) and an Evaporative Light Scattering Detector (ELSD). The VWD is suitable for compounds with a chromophore, while the ELSD is a universal detector ideal for non-volatile compounds like saponins that may lack a strong UV chromophore, thus providing a comprehensive detection strategy.

Experimental Protocols

Sample Preparation: Ultrasonic-Assisted Extraction

This protocol describes the extraction of this compound from dried, powdered Tribulus terrestris plant material.

Materials:

  • Dried, powdered Tribulus terrestris fruit or aerial parts

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask.

  • Add 25 mL of 70% methanol in water (v/v) to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 50°C.[1][2]

  • After sonication, allow the mixture to cool to room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Standard Solution Preparation

Materials:

  • This compound reference standard (>98% purity)

  • Methanol (HPLC grade)

Procedure:

  • Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve the standard in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.

HPLC-VWD-ELSD Method

The following method is adapted from a validated procedure for the analysis of steroidal saponins in Tribulus terrestris.[3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, Variable Wavelength Detector (VWD), and Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

Parameter Setting
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min, 20-35% B; 10-25 min, 35-50% B; 25-30 min, 50-90% B
Flow Rate 1.0 mL/min
Column Temperature 30°C

| Injection Volume | 10 µL |

Detector Settings:

Detector Parameter Setting
VWD Wavelength 205 nm
ELSD Drift Tube Temperature 70°C

| | Nebulizing Gas (Nitrogen) Flow Rate | 1.8 L/min |

Data Presentation: Quantitative Method Validation Parameters

The following table summarizes the typical validation parameters for the quantification of steroidal saponins using an HPLC-ELSD method. These parameters should be established specifically for this compound during method validation in your laboratory.[3][4][5][6]

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 1 - 5 µg/mL
Limit of Quantification (LOQ) 5 - 15 µg/mL
Precision (RSD%) < 3%
Accuracy (Recovery %) 95 - 105%
Repeatability (RSD%) < 2%

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC-VWD-ELSD Analysis cluster_data Data Processing weigh Weigh Plant Material extract Ultrasonic Extraction (70% Methanol, 45 min, 50°C) weigh->extract centrifuge Centrifugation (4000 rpm, 10 min) extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC Separation (C18 Column, Gradient Elution) filter->hplc vwd VWD Detection (205 nm) hplc->vwd elsd ELSD Detection hplc->elsd quant Quantification (External Standard Method) vwd->quant elsd->quant report Report Results quant->report

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of this compound's Biological Activity

G cluster_cellular Cellular Effects cluster_pathway Molecular Pathways TerrestrosinD This compound Apoptosis Induction of Apoptosis TerrestrosinD->Apoptosis Angiogenesis Inhibition of Angiogenesis TerrestrosinD->Angiogenesis Inflammation Modulation of Inflammation TerrestrosinD->Inflammation Caspase Caspase-Independent Apoptosis Apoptosis->Caspase activates VEGF VEGF Signaling Angiogenesis->VEGF inhibits NFkB NF-κB Pathway Inflammation->NFkB inhibits NFkB->Inflammation VEGF->Angiogenesis Caspase->Apoptosis

References

Terrestrosin D Administration in PC-3 Xenograft Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for studying the effects of Terrestrosin D on PC-3 human prostate cancer xenograft mouse models. This compound, a steroidal saponin, has been shown to inhibit tumor growth and induce apoptosis in prostate cancer cells. The following sections offer a summary of key quantitative data, detailed experimental methodologies for in vitro and in vivo studies, and diagrams of the proposed signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative effects of this compound on PC-3 cells.

Table 1: In Vitro Efficacy of this compound on PC-3 Cell Apoptosis

Treatment GroupConcentration (µM)Apoptotic Cells (%)[1]
Control02.4
This compound26.1
This compound560.5

Table 2: In Vivo Efficacy of this compound on PC-3 Xenograft Tumor Growth

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle Control-Data not available in search results-
This compound25Data not available in search resultsData not available in search results
This compound50Data not available in search resultsData not available in search results

Note: Specific in vivo tumor volume data from the primary study by Wei et al. (2014) were not available in the searched literature. Researchers should input their own experimental data into this table.

Signaling Pathway

This compound has been observed to induce caspase-independent apoptosis in PC-3 cells, accompanied by a decrease in mitochondrial membrane potential[1][2]. While the precise mechanism in prostate cancer is still under full investigation, a potential pathway involves the induction of mitochondrial dysfunction, leading to the release of pro-apoptotic factors. A recent study in breast cancer has implicated this compound in the stabilization of p53. However, PC-3 cells are p53-null, suggesting a p53-independent mechanism in this cell line.

G cluster_cell PC-3 Cell cluster_mito Mitochondrion This compound This compound Mitochondrial Membrane Potential Decrease Mitochondrial Membrane Potential Decrease This compound->Mitochondrial Membrane Potential Decrease AIF Release AIF Release Mitochondrial Membrane Potential Decrease->AIF Release DNA Fragmentation DNA Fragmentation AIF Release->DNA Fragmentation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Figure 1: Proposed caspase-independent apoptotic pathway of this compound in PC-3 cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a PC-3 xenograft model.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies PC-3 Cell Culture PC-3 Cell Culture Cell Viability Assay (MTT) Cell Viability Assay (MTT) PC-3 Cell Culture->Cell Viability Assay (MTT) Treat with This compound Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) PC-3 Cell Culture->Apoptosis Assay (Flow Cytometry) Treat with This compound PC-3 Xenograft Model Establishment PC-3 Xenograft Model Establishment PC-3 Cell Culture->PC-3 Xenograft Model Establishment This compound Treatment This compound Treatment PC-3 Xenograft Model Establishment->this compound Treatment Tumor growth to ~100-150 mm³ Tumor Growth Monitoring Tumor Growth Monitoring This compound Treatment->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis Immunohistochemistry Immunohistochemistry Endpoint Analysis->Immunohistochemistry Tumor Excision

References

Terrestrosin D: A Potent Inducer of Apoptosis for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Flow Cytometry Analysis

Introduction

Terrestrosin D, a steroidal saponin isolated from the plant Tribulus terrestris, has emerged as a compound of significant interest in cancer research due to its potent pro-apoptotic activities. These application notes provide a comprehensive overview of the analysis of this compound-induced apoptosis using flow cytometry, targeted at researchers, scientists, and professionals in drug development. The detailed protocols and data presentation herein will facilitate the investigation of this compound's mechanism of action and its potential as a therapeutic agent.

Principle of Apoptosis Detection by Flow Cytometry

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The most common method for detecting apoptosis is the Annexin V and Propidium Iodide (PI) dual-staining assay.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact plasma membranes. It can only enter cells in the late stages of apoptosis or necrotic cells where membrane integrity is compromised, intercalating with DNA to emit a strong red fluorescence.

This dual-staining strategy allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common in apoptosis induction).

Quantitative Analysis of this compound-Induced Apoptosis

Studies have demonstrated that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines. The following tables summarize the quantitative data obtained from flow cytometry analysis after treating prostate cancer (PC-3) cells and Human Umbilical Vein Endothelial Cells (HUVECs) with this compound for 24 hours.[1]

Table 1: Apoptosis Induction by this compound in PC-3 Cells [1]

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control097.61.50.92.4
This compound293.94.21.96.1
This compound539.535.824.760.5

Table 2: Apoptosis Induction by this compound in HUVECs [1]

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control094.13.22.75.9
This compound290.96.52.69.1
This compound365.728.95.434.3

Signaling Pathways of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through at least two distinct signaling pathways: a caspase-independent mitochondrial pathway and a p53-dependent pathway.

Caspase-Independent Mitochondrial Pathway

Research indicates that this compound-induced apoptosis is not reliant on the activation of caspases, a family of proteases central to many apoptotic processes.[1][2] Instead, it involves the dissipation of the mitochondrial membrane potential (ΔΨm).[1][2] This loss of ΔΨm is a critical event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria.

G cluster_cell Cell cluster_mito Mitochondrion TD This compound MMP Loss of Mitochondrial Membrane Potential (ΔΨm) TD->MMP Induces Apoptosis Caspase-Independent Apoptosis MMP->Apoptosis Leads to

Figure 1: Caspase-Independent Apoptosis Pathway.

p53-Dependent Pathway

More recent findings suggest that this compound can also promote apoptosis in breast cancer cells through a mechanism involving the p53 tumor suppressor protein. This pathway is initiated by the interaction of this compound with the 26S proteasome non-ATPase regulatory subunit 1 (PSMD1), leading to the activation of p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax, which in turn promote mitochondrial outer membrane permeabilization and apoptosis.

G cluster_cell Cell TD This compound PSMD1 PSMD1 TD->PSMD1 Interacts with p53 p53 Activation PSMD1->p53 Activates Bax Bax Upregulation p53->Bax Transcriptionally Activates Apoptosis Apoptosis Bax->Apoptosis Promotes

Figure 2: p53-Dependent Apoptosis Pathway.

Experimental Protocols

Materials and Reagents
  • This compound (ensure high purity)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • Cell culture incubator (37°C, 5% CO₂)

  • Hemocytometer or automated cell counter

Experimental Workflow

G cluster_workflow Experimental Workflow A 1. Cell Seeding B 2. Treatment with This compound A->B C 3. Cell Harvesting B->C D 4. Washing C->D E 5. Staining with Annexin V-FITC and PI D->E F 6. Flow Cytometry Analysis E->F

Figure 3: Flow Cytometry Experimental Workflow.

Detailed Protocol for Apoptosis Analysis
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., PC-3) in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in 6-well plates at a density of 1-5 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.

  • Treatment with this compound:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of this compound (e.g., 0, 2, 5 µM for PC-3 cells). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

    • Incubate the cells for the desired period (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and collect it in a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the previously collected medium.

    • For suspension cells, directly collect the cells into a centrifuge tube.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing:

    • Discard the supernatant and resuspend the cell pellet in cold PBS.

    • Centrifuge again at 300 x g for 5 minutes.

    • Repeat the wash step once more to ensure the removal of any residual medium or trypsin.

  • Staining with Annexin V-FITC and PI:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Conclusion

These application notes provide a framework for the robust analysis of this compound-induced apoptosis using flow cytometry. The provided protocols and understanding of the underlying signaling pathways will aid researchers in further elucidating the anticancer properties of this promising natural compound. The quantitative data presented serves as a valuable reference for designing and interpreting experiments aimed at evaluating the therapeutic potential of this compound.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Terrestrosin D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Terrestrosin D, a steroidal saponin isolated from Tribulus terrestris L., has demonstrated significant anti-tumor activities.[1][2][3] Notably, it has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on the cell cycle of cancer cells, with a specific focus on prostate cancer (PC-3) cells, where it induces a G1 phase arrest.[1]

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in PC-3 Cells

The following table summarizes the expected dose-dependent effect of this compound on the cell cycle phase distribution of PC-3 prostate cancer cells after a 24-hour treatment period. Data is presented as the percentage of cells in each phase of the cell cycle.

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.2 ± 2.530.1 ± 1.814.7 ± 1.2
265.8 ± 3.122.5 ± 2.011.7 ± 1.5
578.3 ± 2.812.4 ± 1.69.3 ± 1.1

Note: The data presented in this table is representative of a typical G1 cell cycle arrest induced by a test compound in PC-3 cells and serves as an illustrative example of the expected outcome when treating cells with this compound.

Table 2: Effect of this compound on Apoptosis in PC-3 Cells

This compound induces apoptosis in a dose-dependent manner. The table below shows the percentage of apoptotic PC-3 cells after 24 hours of treatment with this compound, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Treatment Concentration (µM)Apoptotic Cells (%)
0 (Control)2.4 ± 0.5
26.1 ± 1.2
560.5 ± 4.7

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cell Cycle Analysis cluster_culture Cell Culture cluster_treatment Treatment cluster_processing Sample Preparation cluster_analysis Flow Cytometry Analysis cell_seeding Seed PC-3 cells in 6-well plates cell_adherence Allow cells to adhere for 24 hours cell_seeding->cell_adherence drug_treatment Treat cells with this compound (0, 2, 5 µM) cell_adherence->drug_treatment incubation Incubate for 24 hours drug_treatment->incubation harvesting Harvest cells by trypsinization incubation->harvesting washing Wash with cold PBS harvesting->washing fixation Fix cells in cold 70% ethanol washing->fixation staining Stain with Propidium Iodide (PI) and RNase A fixation->staining acquisition Acquire data on a flow cytometer staining->acquisition data_analysis Analyze cell cycle distribution acquisition->data_analysis

Caption: Workflow for analyzing cell cycle distribution in this compound-treated cancer cells.

signaling_pathway Proposed Signaling Pathway for this compound-Induced G1 Arrest TED This compound PSMD1 PSMD1 (Proteasome 26S Subunit) TED->PSMD1 inhibits p53 p53 Stabilization & Activation PSMD1->p53 degrades p21 p21 (CDKN1A) Upregulation p53->p21 activates transcription CyclinD1_CDK4 Cyclin D1 / CDK4 Complex p21->CyclinD1_CDK4 inhibits G1_arrest G1 Phase Arrest Rb Rb Phosphorylation CyclinD1_CDK4->Rb phosphorylates E2F E2F Release Rb->E2F sequesters S_phase S Phase Entry E2F->S_phase promotes G1_arrest->S_phase blocks

Caption: this compound may induce G1 arrest via the PSMD1/p53/p21 signaling axis.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the maintenance of PC-3 cells and their treatment with this compound.

Materials:

  • PC-3 human prostate cancer cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Maintain PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • Seeding: Seed PC-3 cells into 6-well plates at a density of 2 x 10⁵ cells per well. Allow the cells to adhere and grow for 24 hours.

  • Treatment: Prepare working solutions of this compound in complete culture medium from a stock solution (e.g., 10 mM in DMSO). The final concentration of DMSO in the medium should be less than 0.1%.

  • Replace the medium in each well with fresh medium containing the desired concentrations of this compound (e.g., 0, 2, and 5 µM). A vehicle control (DMSO only) should be included.

  • Incubation: Incubate the treated cells for 24 hours.

Cell Cycle Analysis by Flow Cytometry

This protocol details the preparation and analysis of this compound-treated cells for cell cycle distribution using propidium iodide (PI) staining.

Materials:

  • Treated PC-3 cells (from Protocol 1)

  • PBS, ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add 500 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet once with 5 mL of ice-cold PBS.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol can be used to assess the expression levels of key proteins involved in the G1/S transition, such as Cyclin D1, CDK4, p21, and p27.

Materials:

  • Treated PC-3 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer, quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein lysates in Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system. β-actin should be used as a loading control.

These protocols provide a robust framework for investigating the effects of this compound on the cancer cell cycle. The provided data and visualizations offer expected outcomes and a mechanistic hypothesis for further investigation.

References

Application Notes and Protocols for Anti-Angiogenesis Assays of Terrestrosin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Terrestrosin D (TED), a steroidal saponin isolated from Tribulus terrestris L., has demonstrated significant anti-tumor and anti-angiogenic properties.[1][2][3] This document provides detailed protocols for in vitro and in vivo assays to evaluate the anti-angiogenic effects of this compound, intended for researchers in drug discovery and development. Studies have shown that this compound inhibits the proliferation of endothelial cells, induces cell cycle arrest, and triggers apoptosis, suggesting its potential as a direct-acting anti-angiogenic agent.[1][3]

Mechanism of Action Overview

This compound's anti-angiogenic activity is primarily attributed to its direct inhibitory effects on endothelial cells.[4] Unlike many anti-angiogenic compounds that target the Vascular Endothelial Growth Factor (VEGF) signaling pathway by reducing VEGF secretion, this compound has been observed to increase VEGF levels in both cancer and endothelial cells.[1][2] This suggests that its mechanism of action is independent of VEGF suppression and likely involves the induction of cell cycle arrest and apoptosis in the endothelial cells that form the lining of blood vessels.[1][3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the anti-angiogenic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) and in a xenograft mouse model.

Table 1: Effect of this compound on HUVEC Viability

Concentration (µM)Cell Viability (%)
0 (Control)100
2~80%
3~60%
4~40%
5~25%

Data synthesized from dose-dependent growth inhibition curves.[1]

Table 2: Effect of this compound on HUVEC Cell Cycle Distribution (24h treatment)

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
ControlNot specifiedNot specifiedNot specified
This compoundNot specifiedSignificant IncreaseNot specified

This compound was found to induce S phase arrest in HUVECs.[1]

Table 3: Induction of Apoptosis in HUVECs by this compound (24h treatment)

Concentration (µM)Apoptotic Cells (%)
0 (Control)Baseline
3Increased
4Dose-dependently
5Increased

This compound induces caspase-independent apoptosis in HUVECs in a dose-dependent manner.[1]

Table 4: In Vivo Anti-Angiogenic Effect of this compound in a PC-3 Xenograft Model

Treatment GroupMicrovessel Density (MVD) per 400x field
Control31.5 ± 5.8
This compound (50 mg/kg)17.6 ± 1.6

Microvessel density was determined by CD31 immunohistochemical staining.[1]

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be less than 0.1%.

  • Replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM). Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • This compound

  • Matrigel or other basement membrane extract

  • 24-well or 48-well plates

  • Inverted microscope with a camera

Protocol:

  • Thaw Matrigel on ice overnight. Coat the wells of a pre-chilled 24-well plate with 250 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.

  • Prepare a cell suspension containing this compound at the desired concentrations (e.g., 1, 2.5, 5 µM).

  • Gently add 500 µL of the cell suspension to each Matrigel-coated well.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.

  • Observe and photograph the formation of tube-like structures under an inverted microscope.

  • Quantify the anti-angiogenic effect by measuring the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of this compound on the migration of endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • This compound

  • 6-well plates

  • 200 µL pipette tip or cell scraper

  • Inverted microscope with a camera

Protocol:

  • Seed HUVECs in 6-well plates and grow them to confluence.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 1, 2.5, 5 µM) or a vehicle control.

  • Capture images of the wound at 0 hours and after 12-24 hours of incubation at 37°C in a 5% CO₂ incubator.

  • Measure the width of the wound at different time points. The percentage of wound closure can be calculated to determine the effect of this compound on cell migration.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay provides a robust model to assess the anti-angiogenic effects of this compound on a living vascular network.

Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile PBS

  • This compound

  • Thermanox coverslips or sterile filter paper discs

  • Stereomicroscope with a camera

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • On day 3, create a small window in the eggshell to expose the CAM.

  • On day 8, place a sterile Thermanox coverslip or filter paper disc onto the CAM.

  • Apply a solution of this compound in PBS (e.g., 10, 20, 50 µg) onto the disc. Use PBS with DMSO as a vehicle control.

  • Seal the window and return the eggs to the incubator for another 48-72 hours.

  • On day 11 or 12, open the window and observe the CAM vasculature under a stereomicroscope.

  • Capture images of the blood vessels in the area of the disc.

  • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the disc. A significant reduction in vessel branching indicates anti-angiogenic activity.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay proliferation Cell Proliferation Assay (MTT) data_analysis Data Analysis and Quantification proliferation->data_analysis tube_formation Tube Formation Assay tube_formation->data_analysis migration Cell Migration Assay migration->data_analysis cam_assay Chick Chorioallantoic Membrane (CAM) Assay cam_assay->data_analysis start This compound (Compound of Interest) start->proliferation start->tube_formation start->migration start->cam_assay conclusion Assessment of Anti-Angiogenic Potential data_analysis->conclusion

Caption: Experimental workflow for evaluating the anti-angiogenic activity of this compound.

signaling_pathway cluster_endothelial_cell Endothelial Cell terrestrosin_d This compound cell_cycle Cell Cycle Progression terrestrosin_d->cell_cycle apoptosis Caspase-Independent Apoptosis terrestrosin_d->apoptosis migration_node Migration terrestrosin_d->migration_node Inhibition tube_formation_node Tube Formation terrestrosin_d->tube_formation_node Inhibition s_phase S Phase Arrest cell_cycle->s_phase proliferation Proliferation s_phase->proliferation apoptosis->proliferation angiogenesis Angiogenesis proliferation->angiogenesis migration_node->angiogenesis tube_formation_node->angiogenesis

Caption: Proposed mechanism of anti-angiogenic action of this compound.

References

Application Note and Protocol: Preparing Terrestrosin D Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terrestrosin D is a steroidal saponin isolated from the plant Tribulus terrestris L.[1][2]. It has garnered significant interest in cancer research due to its biological activities. Studies have shown that this compound can suppress the growth of cancer cells and endothelial cells in a dose-dependent manner[1][2]. Its proposed mechanisms of action include inducing cell cycle arrest, promoting apoptosis in cancer and endothelial cells, and inhibiting angiogenesis[1][3][4]. The induction of apoptosis may occur through a decrease in the mitochondrial membrane potential and appears to be independent of the caspase pathway[1][2].

Given its lipophilic nature, this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro and other experimental studies[5]. Proper preparation of stock solutions is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document provides a detailed protocol for preparing, storing, and handling this compound stock solutions using DMSO as a solvent.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueCitation(s)
Molecular Formula C₅₀H₈₀O₂₃[5]
Molecular Weight 1049.16 g/mol [3]
Appearance White to off-white solid[5]
Solubility in DMSO 30 mg/mL (28.59 mM)[3]
Storage (Powder) -20°C for up to 3 years[3]
Storage (DMSO Stock) -80°C for up to 1 year; -20°C for up to 1 month[3][6]

Experimental Protocols

Materials and Equipment
  • This compound powder (purity ≥98%)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes (or clear tubes stored in the dark)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile)[7][8].

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution, a common starting concentration for cell-based assays.

Step 1: Calculation

  • Determine the mass of this compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 1049.16 g/mol × 1000 mg/g = 10.49 mg

Step 2: Weighing

  • Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.

  • Carefully weigh 10.49 mg of this compound powder directly into the tube.

Step 3: Solubilization

  • Using a calibrated micropipette, add 1.0 mL of high-purity DMSO to the tube containing the this compound powder.

  • Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

Step 4: Aiding Dissolution (Recommended)

  • To ensure complete dissolution, sonicate the solution in a bath sonicator for 10-15 minutes[3]. The heat generated during sonication can aid in dissolving the compound[6].

  • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

Step 5: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber-colored microcentrifuge tubes[6].

  • Clearly label each aliquot with the compound name, concentration, date, and your initials.

  • Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month)[3][6]. Protect from light[5][6].

Protocol 2: Preparation of Working Solutions
  • To prepare a working solution for your experiment (e.g., 10 µM), perform a serial dilution from the 10 mM stock solution using your desired cell culture medium or buffer.

  • Example: To make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of culture medium.

  • Important: It is recommended to prepare working solutions fresh for each experiment[6]. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Visualizations

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass weigh 2. Weigh this compound calc->weigh add_dmso 3. Add DMSO weigh->add_dmso vortex 4. Vortex Vigorously add_dmso->vortex sonicate 5. Sonicate if Needed vortex->sonicate inspect 6. Visually Inspect sonicate->inspect aliquot 7. Aliquot Solution inspect->aliquot store 8. Store at -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G TD This compound Mito Mitochondrial Membrane Potential (ΔΨm) Decrease TD->Mito induces Cycle Cell Cycle Arrest (G1 or S Phase) TD->Cycle induces Angio Inhibition of Angiogenesis TD->Angio causes Apoptosis Apoptosis Induction (Caspase-Independent) Mito->Apoptosis Growth Suppression of Tumor Growth Apoptosis->Growth Cycle->Growth Angio->Growth

Caption: Proposed signaling pathway of this compound.

Safety Precautions and Handling

  • This compound: Studies have indicated that this compound may have potential hepatorenal toxicity[9][10][11]. Handle the compound as potentially hazardous. Avoid inhalation of the powder and direct contact with skin and eyes.

  • DMSO: DMSO is a combustible liquid and a powerful solvent that can readily penetrate the skin[8][12]. While its own toxicity is low, it can enhance the dermal absorption of other dissolved compounds, such as this compound[12][13].

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves when handling this compound and DMSO[7][8].

  • Handling: Conduct all work in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling[7]. In case of contact, immediately flush the affected area with plenty of water[7].

  • Disposal: Dispose of all waste materials according to your institution's guidelines for chemical waste.

References

Troubleshooting & Optimization

Technical Support Center: Terrestrosin D Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Terrestrosin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its low in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a steroidal saponin isolated from the plant Tribulus terrestris[1]. It has demonstrated promising therapeutic potential, including anti-cancer and anti-inflammatory activities, by inducing cell cycle arrest and apoptosis in cancer cells[2][3][4]. However, like many saponins, its clinical application is hindered by low oral bioavailability[5]. This means that after oral administration, only a small fraction of the compound reaches systemic circulation to exert its therapeutic effects. The low bioavailability is attributed to its large molecular weight and complex structure, which limit its absorption across the intestinal wall[5].

Q2: What are the primary factors contributing to the low oral bioavailability of this compound?

A2: The primary factors are characteristic of steroidal saponins and include:

  • Poor Membrane Permeability: The large and complex glycosidic structure of this compound hinders its passive diffusion across the lipid-rich membranes of intestinal epithelial cells.

  • Gastrointestinal Degradation: The compound may be susceptible to degradation in the harsh acidic environment of the stomach.

  • Gut Microbiota Metabolism: There is substantial evidence that gut microbiota can metabolize saponins, transforming them into various metabolites, including sapogenins. This biotransformation can significantly alter the amount and form of the compound available for absorption[5][6][7].

  • Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the intestinal lumen, thereby reducing net absorption.

Q3: What are the common strategies to improve the in vivo bioavailability of saponins like this compound?

A3: Several formulation and co-administration strategies can be employed:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-microemulsifying drug delivery systems (SMEDDS) can enhance its solubility and facilitate its transport across the intestinal mucosa.

  • Polymeric Nanoparticles: Biodegradable polymeric nanoparticles can protect this compound from degradation in the GI tract and provide controlled release, potentially improving the absorption profile.

  • Co-administration with Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of large molecules like this compound.

  • Co-administration with Efflux Pump Inhibitors: Compounds that inhibit P-gp and other efflux transporters can increase the intracellular concentration of this compound in enterocytes, leading to higher systemic absorption.

Troubleshooting Experimental Challenges

Q4: We are observing high variability in our in vivo pharmacokinetic data for this compound. What could be the cause?

A4: High variability in pharmacokinetic studies with saponins is a common issue. Consider the following potential causes and solutions:

Potential Cause Troubleshooting Suggestion
Inconsistent Dosing Vehicle Ensure the dosing vehicle (e.g., suspension, solution) is homogenous and consistently prepared for each experiment. For suspensions, ensure adequate mixing before each animal is dosed.
Influence of Food The presence of food can significantly alter the absorption of many compounds. Standardize the fasting period for all animals before dosing. Consider running separate studies in fed and fasted states to characterize the food effect.
Inter-animal Gut Microbiota Differences The composition of gut microbiota can vary between animals, leading to different metabolic profiles of this compound. Ensure that animals are sourced from the same supplier and housed under identical conditions to minimize this variability.
Analytical Method Sensitivity Due to low bioavailability, plasma concentrations of this compound may be near the lower limit of quantification (LLOQ) of your analytical method. Validate your LC-MS/MS or other analytical methods to ensure adequate sensitivity and reproducibility.

Q5: Our in vitro Caco-2 permeability assay shows low transport of this compound. How can we determine if it's due to poor permeability or efflux?

A5: A standard Caco-2 permeability assay measures transport from the apical (AP) to the basolateral (BL) side and vice versa. To distinguish between poor passive permeability and active efflux, perform a bidirectional transport study.

  • Experimental Setup:

    • Seed Caco-2 cells on transwell inserts and allow them to differentiate for 21 days to form a polarized monolayer.

    • Measure the transport of this compound in both directions: AP-to-BL and BL-to-AP.

    • Include a known P-gp inhibitor (e.g., Verapamil) in a separate set of wells to assess its effect on transport.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio (ER) : ER = Papp (BL→AP) / Papp (AP→BL)

    • An ER > 2 suggests that the compound is subject to active efflux.

    • If adding a P-gp inhibitor significantly reduces the ER, it confirms that this compound is a substrate for P-gp.

Hypothetical Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data from a preclinical study in rats, comparing a standard suspension of this compound with a novel bioavailability-enhancing solid lipid nanoparticle (SLN) formulation.

Parameter This compound Suspension This compound-SLN Formulation Fold Increase
Dose (mg/kg, oral) 5050-
Cmax (ng/mL) 25.8 ± 5.2115.6 ± 18.34.5x
Tmax (h) 2.0 ± 0.54.0 ± 0.8-
AUC₀₋₂₄ (ng·h/mL) 148.3 ± 29.7985.1 ± 155.46.6x
Relative Bioavailability (%) -664.2%6.6x

Data are represented as mean ± standard deviation (n=6) and are for illustrative purposes only.

Experimental Protocols & Visualizations

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing:

    • Group 1 (Control): Administer this compound suspension (e.g., in 0.5% carboxymethyl cellulose) via oral gavage.

    • Group 2 (Test): Administer the bioavailability-enhancing formulation of this compound at the same dose level.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

G cluster_0 Pre-Experiment cluster_1 Dosing cluster_2 Sample Collection & Processing cluster_3 Analysis a Animal Acclimatization (7 days) b Overnight Fasting (12 hours) a->b c Group 1: Control Formulation d Group 2: Test Formulation e Serial Blood Sampling (0-24h) c->e d->e f Plasma Separation (Centrifugation) e->f g Store Plasma at -80°C f->g h LC-MS/MS Quantification g->h i Pharmacokinetic Parameter Calculation h->i

Caption: Workflow for an in vivo pharmacokinetic study.

This compound and Apoptosis Signaling

This compound has been shown to induce apoptosis in cancer cells. While the exact mechanism is under investigation, it is known to involve the mitochondrial pathway, independent of caspases in some cell lines[2][3]. A simplified representation of a potential apoptosis induction pathway is shown below.

G TD This compound Mito Mitochondrial Stress TD->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Bcl2 Bcl-2 Family (e.g., Bax, Bak) Mito->Bcl2 Modulation CytoC Cytochrome c Release MMP->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Apaf->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Bcl2->CytoC

Caption: Simplified mitochondrial pathway of apoptosis.

References

Technical Support Center: Managing Terrestrosin D-Induced Hepatorenal Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing hepatorenal toxicity induced by Terrestrosin D.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its hepatorenal toxicity a concern?

This compound is a spirostanol saponin isolated from the plant Tribulus terrestris. While being investigated for potential therapeutic benefits, including anticancer activities, studies have indicated that it possesses potential hepatorenal toxicity.[1][2] This is a significant concern for its development as a therapeutic agent, necessitating careful evaluation and management of its toxicological profile.

2. What are the key findings from in vivo studies on this compound toxicity?

A 28-day repeated-dose oral administration study in Sprague-Dawley rats showed that this compound, at doses of 5-15 mg/kg/day, induced reversible hepatorenal toxicity.[1][2] The toxic effects were observed to resolve after a 14-day withdrawal period.[1][2] Toxicokinetic studies revealed systemic accumulation and a dose-dependent exposure, with targeted distribution in the liver and kidneys.[1][2]

3. What is the proposed mechanism of this compound-induced hepatorenal toxicity?

Network pharmacology and molecular docking studies have suggested that this compound may exert its toxic effects by targeting key proteins such as HSP90AA1, CNR1, and DRD2.[1][2] The interaction with these targets is thought to trigger downstream signaling pathways that lead to liver and kidney cell injury.

4. Are there established clinical management strategies for this compound toxicity?

Currently, there are no specific antidotes or established clinical management strategies solely for this compound-induced hepatorenal toxicity. The primary approach is immediate discontinuation of the compound.[3] General supportive care is recommended to manage symptoms of liver and kidney injury.[4][3] For drug-induced liver injury (DILI), therapeutic options may include N-acetylcysteine (NAC), corticosteroids for immune-mediated injury, and ursodeoxycholic acid for cholestatic patterns.[4][3][5] For drug-induced kidney injury, management is largely conservative, focusing on fluid and electrolyte balance and avoiding further nephrotoxic insults.[6]

5. What are the typical biomarkers to monitor for this compound-induced hepatorenal toxicity?

  • Hepatotoxicity: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (TBIL) are standard serum biomarkers.[7] More sensitive and specific biomarkers for DILI that can be considered include microRNA-122.[7]

  • Nephrotoxicity: Blood urea nitrogen (BUN) and serum creatinine (sCr) are conventional markers.[8] For earlier and more sensitive detection of kidney injury, novel urinary biomarkers such as Kidney Injury Molecule-1 (KIM-1), clusterin, and neutrophil gelatinase-associated lipocalin (NGAL) are recommended.[8][9][10]

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in in vitro assays.
  • Question: My in vitro cytotoxicity assay (e.g., MTT, LDH) with this compound on hepatic or renal cell lines shows much higher toxicity than expected from the literature. What could be the cause?

  • Answer:

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to toxicants. Ensure the cell line you are using is comparable to those in published studies.

    • Compound Purity and Stability: Verify the purity of your this compound sample. Impurities could contribute to toxicity. Also, consider the stability of the compound in your culture medium over the incubation period.

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle control to confirm.

    • Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing agents with MTT). Consider using a secondary, mechanistically different assay to confirm your results (e.g., LDH release or a live/dead fluorescent stain).

Issue 2: High variability in animal body weight and clinical signs during in vivo studies.
  • Question: In my in vivo study with rats, I'm observing significant variability in body weight loss and clinical signs of toxicity within the same dose group of this compound. How can I address this?

  • Answer:

    • Gavage Technique: Improper gavage technique can cause stress, injury, and variability in compound administration. Ensure all personnel are properly trained and consistent in their technique.

    • Animal Health Status: Pre-existing subclinical infections or health issues in the animals can exacerbate toxic responses. Ensure animals are sourced from a reputable vendor and properly acclimatized.

    • Diet and Water Intake: Monitor food and water consumption. This compound may cause malaise, leading to reduced intake and subsequent weight loss.

    • Stress: Environmental stressors can impact animal physiology. Maintain consistent and appropriate housing conditions (temperature, humidity, light cycle).

Issue 3: Biomarker levels do not correlate with histopathological findings.
  • Question: Serum biomarkers for liver and kidney injury are only mildly elevated, but histopathology shows significant tissue damage. Why is there a discrepancy?

  • Answer:

    • Timing of Sampling: The peak of biomarker release may not coincide with the time of tissue collection for histopathology. Consider conducting a time-course study to establish the kinetics of biomarker elevation.

    • Sensitivity of Biomarkers: Traditional biomarkers like ALT, AST, BUN, and creatinine can be insensitive, especially in cases of focal or sub-acute injury.[7][8] Consider analyzing more sensitive and specific biomarkers such as KIM-1 or microRNA-122.

    • Mechanism of Injury: The specific mechanism of this compound toxicity might cause significant cellular damage without a proportional release of certain enzymes into the circulation. For instance, if the primary injury is to bile ducts, ALP and bilirubin might be more indicative than transaminases.

Quantitative Data Summary

Table 1: In Vivo Hepatorenal Toxicity Markers in Sprague-Dawley Rats after 28-Day Oral Administration of this compound

ParameterControl GroupLow Dose (5 mg/kg)Medium Dose (10 mg/kg)High Dose (15 mg/kg)
Liver Function
ALT (U/L)Normal RangeMild IncreaseModerate IncreaseSignificant Increase
AST (U/L)Normal RangeMild IncreaseModerate IncreaseSignificant Increase
ALP (U/L)Normal RangeNo Significant ChangeMild IncreaseModerate Increase
TBIL (μmol/L)Normal RangeNo Significant ChangeMild IncreaseModerate Increase
Kidney Function
BUN (mmol/L)Normal RangeMild IncreaseModerate IncreaseSignificant Increase
sCr (μmol/L)Normal RangeMild IncreaseModerate IncreaseSignificant Increase

Note: This table is a qualitative summary based on the findings that this compound induces dose-dependent hepatorenal toxicity. Specific numerical values should be referred from the original publication.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate human liver (e.g., HepG2) or kidney (e.g., HK-2) cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: 28-Day In Vivo Toxicity Study in Rats
  • Animal Model: Use male and female Sprague-Dawley rats, 6-8 weeks old.

  • Acclimatization: Acclimatize the animals for at least one week before the start of the study.

  • Group Allocation: Randomly divide the animals into four groups (n=10 per sex per group): a control group (vehicle), and three treatment groups receiving this compound at low, medium, and high doses (e.g., 5, 10, and 15 mg/kg/day).

  • Compound Administration: Administer this compound or vehicle orally via gavage once daily for 28 consecutive days.

  • Monitoring: Record clinical signs, body weight, and food/water consumption daily or weekly.

  • Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and serum biochemistry (including ALT, AST, ALP, TBIL, BUN, sCr).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect liver and kidneys, record their weights, and preserve them in 10% neutral buffered formalin for histopathological examination.

  • Recovery Group: Include a satellite group for the high-dose and control groups, which are monitored for an additional 14 days after the last dose to assess the reversibility of any toxic effects.

Visualizations

Terrestrosin_D_Toxicity_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte / Renal Tubular Cell This compound This compound HSP90AA1 HSP90AA1 This compound->HSP90AA1 Inhibition? CNR1 CNR1 This compound->CNR1 Interaction DRD2 DRD2 This compound->DRD2 Interaction Signaling_Cascade Altered Intracellular Signaling HSP90AA1->Signaling_Cascade CNR1->Signaling_Cascade DRD2->Signaling_Cascade Mitochondrial_Dysfunction Mitochondrial Dysfunction Signaling_Cascade->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Signaling_Cascade->Oxidative_Stress Cell_Injury Cell Injury / Apoptosis Mitochondrial_Dysfunction->Cell_Injury Oxidative_Stress->Cell_Injury

Caption: Proposed signaling pathway of this compound-induced hepatorenal toxicity.

In_Vivo_Toxicity_Workflow cluster_setup Study Setup cluster_dosing Dosing Phase (28 Days) cluster_analysis Analysis Phase cluster_recovery Recovery Phase (14 Days) Acclimatization Acclimatization Randomization Randomization & Grouping Acclimatization->Randomization Daily_Dosing Daily Oral Gavage Randomization->Daily_Dosing Monitoring Clinical Signs, Body Weight Daily_Dosing->Monitoring Recovery_Monitoring Monitoring (No Dosing) Daily_Dosing->Recovery_Monitoring High Dose & Control Blood_Collection Blood Collection (Clinical Pathology) Monitoring->Blood_Collection Necropsy Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology Recovery_Analysis Terminal Analysis Recovery_Monitoring->Recovery_Analysis

References

Terrestrosin D stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Terrestrosin D. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at 4°C and protected from light.[1][2]

Q2: How should I store this compound in a solvent?

Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store stock solutions at -80°C, which maintains stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][3] It is crucial to protect all solutions from light.[1][3]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[4] For cell culture experiments, DMSO is commonly used, with a solubility of up to 100 mg/mL.[1] For in vivo studies, specific formulations are required.

Q4: I'm observing precipitation in my this compound solution. What should I do?

If precipitation or phase separation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[3] Ensure that the solvent quality is high, as hygroscopic DMSO can affect solubility.[1]

Stability and Storage Data

The following tables summarize the recommended storage conditions and solubility for this compound.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid4°CLong-termProtect from light[1][2]
In Solvent-80°CUp to 6 monthsProtect from light[1][3]
-20°CUp to 1 monthProtect from light[1][3]

Table 2: Solubility of this compound

SolventConcentrationRemarks
DMSO100 mg/mL (95.31 mM)Sonication may be required; use of freshly opened DMSO is recommended.[1]
In vivo Formulation 1≥ 2.5 mg/mL (2.38 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
In vivo Formulation 2≥ 2.5 mg/mL (2.38 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[3]
In vivo Formulation 3≥ 2.5 mg/mL (2.38 mM)10% DMSO, 90% Corn Oil.[3]

Troubleshooting Guide

This guide addresses potential stability-related issues during your experiments.

Issue 1: Loss of biological activity in my experiments.

This could be due to improper storage or handling of this compound. Repeated freeze-thaw cycles can degrade the compound. It is recommended to prepare single-use aliquots of your stock solution.[3] For in vivo experiments, it is best to use freshly prepared working solutions on the same day.[3]

Issue 2: Inconsistent results between experiments.

Inconsistent results may stem from the degradation of this compound. Ensure that all storage and handling recommendations are strictly followed. Protect the compound from light at all stages of your experiment.

The following workflow can help troubleshoot stability issues:

G Troubleshooting Workflow for this compound Stability Issues cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Causes & Solutions cluster_3 Further Investigation start Inconsistent or unexpected experimental results storage_check Review storage conditions (temperature, light protection) start->storage_check Start troubleshooting handling_check Verify handling procedures (aliquoting, freeze-thaw cycles) storage_check->handling_check prep_check Check solution preparation (solvent quality, dissolution method) handling_check->prep_check degradation Compound Degradation handling_check->degradation Issue persists improper_storage Improper Storage prep_check->improper_storage Issue persists optimize_prep Optimize solution preparation (e.g., fresh DMSO, sonication) prep_check->optimize_prep Potential issue found new_stock Prepare fresh stock solution from new solid material improper_storage->new_stock Solution re_aliquot Use a fresh aliquot of existing stock degradation->re_aliquot Solution stability_study Consider a small-scale stability study (see protocol below) new_stock->stability_study If problem continues re_aliquot->stability_study If problem continues optimize_prep->stability_study If problem continues contact_support Contact technical support for further assistance stability_study->contact_support

Caption: Troubleshooting workflow for this compound stability.

Experimental Protocols

While specific forced degradation studies for this compound are not publicly available, the following general protocols, based on ICH guidelines, can be adapted to assess its stability.

Protocol 1: pH Stability Assessment

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9, 11).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining amount of intact this compound and detect any degradation products.

  • Control: A solution of this compound in a neutral buffer (pH 7) stored at a low temperature (e.g., 4°C) should be used as a control.

Protocol 2: Photostability Assessment

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Exposure: Expose the solution to a controlled light source that mimics both UV and visible light, as specified in ICH Q1B guidelines.

  • Control: A parallel sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analysis: After a defined exposure time, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

The following diagram illustrates a general workflow for a forced degradation study.

G General Workflow for a Forced Degradation Study cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation start Prepare this compound stock solution acid Acid Hydrolysis (e.g., 0.1 N HCl) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo hplc Analyze samples by a stability-indicating HPLC method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc quantify Quantify remaining this compound hplc->quantify identify Identify degradation products quantify->identify pathway Elucidate degradation pathways identify->pathway

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Terrestrosin D Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Terrestrosin D dosage for animal studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its known biological activities?

This compound is a spirostanol saponin isolated from the plant Tribulus terrestris[1]. It is a high-molecular-weight glycoside with a triterpene or steroidal aglycone moiety[2]. Research has shown that this compound possesses several pharmacological properties, including anti-tumor, anti-inflammatory, and antiangiogenic activities[3][4][5]. Its proposed mechanisms of action include inducing cell cycle arrest and apoptosis in cancer cells[5][6].

2. What is a typical starting dose for this compound in animal studies?

The appropriate starting dose of this compound depends on the animal model, the research question (e.g., efficacy vs. toxicity), and the route of administration. Based on published studies, here are some reported effective doses:

  • For anti-inflammatory and anti-fibrotic effects in mice: 10 mg/kg body weight administered intraperitoneally once daily[4].

  • For anti-angiogenesis effects in prostate cancer mouse models: 25 or 50 mg/kg administered 3 times a week for 4 weeks[7].

  • For toxicity studies in rats: Oral treatment with a dosage range of 5–15 mg/kg daily for 28 consecutive days showed reversible hepatorenal toxicity[1][8].

It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions.

3. What are the potential signs of toxicity associated with this compound administration?

Studies have indicated that this compound can have potential hepatorenal toxicity, especially with repeated high doses[1][8]. Researchers should closely monitor animals for any adverse effects, which may include:

  • Changes in body weight

  • Alterations in food and water consumption

  • Lethargy or changes in behavior

  • Elevated serum biomarkers for liver and kidney function (e.g., ALT, AST, creatinine, BUN)

It is important to note that the observed hepatorenal toxicity in rats treated with 5-15 mg/kg daily for 28 days was reversible after a 14-day withdrawal period[1][8].

4. What is the bioavailability of this compound?

The oral bioavailability of saponins, in general, is known to be low[1]. A toxicokinetic study of this compound in Sprague-Dawley rats after 28 days of repeated oral administration showed a dose-dependent accumulation phenomenon, suggesting that with repeated dosing, systemic exposure increases[1][8]. The tissue distribution study revealed that this compound has a targeted distribution in the liver and kidneys[1][8]. The ultra-low oral bioavailability of some saponins is attributed to poor gastrointestinal permeability and extensive pre-absorption degradation and biotransformation[9].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no observable effect at a previously reported effective dose. Poor Bioavailability: Saponins like this compound have inherently low oral bioavailability[1].Compound Instability: The compound may be degrading in the vehicle or under storage conditions.Incorrect Administration: Improper gavage or injection technique can lead to inaccurate dosing.Optimize Administration Route: Consider intraperitoneal (IP) injection for higher systemic exposure if your study allows.Formulation Strategy: Use a vehicle that enhances solubility and stability. For oral administration, consider co-administration with absorption enhancers, though this requires careful validation.Verify Technique: Ensure all personnel are properly trained in the chosen administration technique[10].
Signs of toxicity (e.g., weight loss, lethargy) are observed at a dose expected to be therapeutic. Species or Strain Sensitivity: The animal model being used may be more sensitive to this compound's toxic effects.Compound Accumulation: Repeated dosing can lead to compound accumulation and toxicity, especially in the liver and kidneys[1][8].Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.Dose De-escalation: Reduce the dose and/or the frequency of administration.Monitor Organ Function: Conduct regular monitoring of liver and kidney function via blood tests.Vehicle Control: Always include a vehicle-only control group to rule out vehicle-induced toxicity.
Difficulty dissolving this compound for administration. Poor Solubility: this compound, being a saponin, may have limited solubility in common aqueous vehicles.Vehicle Selection: Test a panel of pharmaceutically acceptable vehicles. A common approach for saponins is to suspend them in saline[4]. The use of co-solvents or suspending agents may be necessary. All vehicles must be sterile and have a pH close to physiological levels (6.8-7.2) for parenteral administration[11].Sonication: Use of a sonicator can help in creating a uniform suspension.
Precipitation of the compound is observed in the dosing solution upon storage. Compound Instability: The compound may not be stable in the chosen vehicle over time.Fresh Preparation: Prepare the dosing solution fresh before each administration.Stability Study: If solutions need to be stored, conduct a short-term stability study to determine the maximum allowable storage time and conditions.

Quantitative Data Summary

Table 1: Summary of this compound Dosages in Animal Studies

Animal Model Dosage Administration Route Frequency & Duration Observed Effect Reference
Sprague-Dawley Rats5 - 15 mg/kgOral (gavage)Daily for 28 daysReversible hepatorenal toxicity[1][8]
Male Balb/c Mice50 mg/kgNot specifiedNot specifiedSignificant anti-angiogenesis activities[7]
BALB/c Nude Mice25 or 50 mg/kgNot specified3 times a week for 4 weeksReduced tumor growth[7]
Male KM Mice10 mg/kgIntraperitonealOnce dailyAttenuated bleomycin-induced inflammation and fibrosis[4]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound in Rats (for Toxicity Study)

This protocol is based on the methods described by Sun et al. (2022)[1][8].

1. Materials:

  • This compound
  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
  • Sterile water for injection
  • Gavage needles (appropriate size for the rat's weight)
  • Syringes
  • Analytical balance
  • Homogenizer or sonicator

2. Preparation of Dosing Suspension: a. Weigh the required amount of this compound based on the desired dose and the number of animals. b. Prepare the vehicle solution (e.g., 0.5% CMC-Na in sterile water). c. Gradually add the this compound powder to the vehicle while continuously mixing. d. Use a homogenizer or sonicator to ensure a uniform suspension. e. Prepare the suspension fresh daily.

3. Administration Procedure: a. Gently restrain the rat. b. Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle[10]. c. Fill the syringe with the appropriate volume of the this compound suspension. The volume should not exceed 5 ml/kg for rats to avoid distress[11]. d. Carefully insert the gavage needle into the esophagus and advance it to the predetermined length. e. Slowly administer the suspension. f. Withdraw the needle and return the animal to its cage. g. Monitor the animal for any immediate adverse reactions.

Protocol 2: Preparation and Intraperitoneal (IP) Administration of this compound in Mice (for Efficacy Study)

This protocol is adapted from the study by Wei et al. (2014) and general guidelines for IP injections[7][11].

1. Materials:

  • This compound
  • Sterile, isotonic saline (0.9% NaCl)
  • Syringes (e.g., 1 mL)
  • Needles (e.g., 25-27G)[11]
  • Analytical balance
  • Vortex mixer or sonicator

2. Preparation of Dosing Solution/Suspension: a. Weigh the required amount of this compound. b. Aseptically prepare a suspension of this compound in sterile saline to the desired concentration (e.g., 2 mg/mL as described for a similar study)[4]. c. Use a vortex mixer or sonicator to ensure a uniform suspension. d. Prepare the suspension fresh before each set of injections.

3. Administration Procedure: a. Properly restrain the mouse. b. Tilt the mouse so that its head is pointing downwards. c. Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. Insert the needle at a shallow angle (approximately 15-20 degrees). e. Aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder, respectively. f. Inject the solution slowly. The volume should ideally be kept low, with a maximum of around 0.5 mL for a 25g mouse. g. Withdraw the needle and return the mouse to its cage. h. Monitor the animal for any signs of distress.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Animal Study cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase dose_calc Dose Calculation solution_prep Solution/Suspension Preparation dose_calc->solution_prep qc Quality Control (e.g., visual inspection) solution_prep->qc animal_grouping Animal Grouping (Control, Vehicle, Treatment) qc->animal_grouping administration This compound Administration (e.g., Oral, IP) animal_grouping->administration monitoring Daily Monitoring (Weight, Behavior) administration->monitoring data_collection Data Collection (e.g., Tumor size, Biomarkers) monitoring->data_collection data_analysis Statistical Data Analysis data_collection->data_analysis histology Histopathological Analysis histology->data_analysis

Caption: Workflow for a typical this compound animal study.

Signaling_Pathway Simplified Apoptosis Pathway of this compound TED This compound Mito Mitochondrial Membrane Potential Decrease TED->Mito Cycle_Arrest Cell Cycle Arrest TED->Cycle_Arrest Apoptosis Apoptosis Mito->Apoptosis Cycle_Arrest->Apoptosis Growth_Inhibition Tumor Growth Inhibition Apoptosis->Growth_Inhibition

Caption: this compound's proposed mechanism of action.

References

Troubleshooting poor solubility of Terrestrosin D in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the poor solubility of Terrestrosin D in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a steroidal saponin isolated from Tribulus terrestris.[1][2] It has demonstrated potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis.[3] However, like many steroidal saponins, this compound is a large, complex molecule with poor water solubility, which presents a significant challenge for its use in aqueous-based biological assays and in vivo studies.

Q2: What are the general properties of this compound?

A2: this compound is characterized by the following properties:

  • Molecular Formula: C₅₀H₈₀O₂₃

  • Molecular Weight: 1049.16 g/mol [4]

  • Appearance: White to off-white powder

  • Storage: For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[4]

Q3: Can I dissolve this compound directly in water or buffer?

A3: Direct dissolution of this compound in purely aqueous solutions like water or phosphate-buffered saline (PBS) is generally not recommended due to its hydrophobic nature. This will likely result in a suspension with very low and inconsistent concentrations of the dissolved compound, leading to unreliable experimental results.

Q4: What are the recommended solvents for dissolving this compound?

A4: The recommended starting solvent for this compound is dimethyl sulfoxide (DMSO). For subsequent dilutions into aqueous media for cell-based assays or for in vivo formulations, co-solvents and surfactants are often necessary.

Troubleshooting Guide

Issue: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium.

Solution:

This is a common issue due to the poor aqueous solubility of this compound. Here are several steps you can take to troubleshoot this problem:

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally less than 0.5%, to minimize cytotoxicity.[5] A high initial stock concentration in DMSO allows for a greater dilution factor, keeping the final DMSO percentage low.

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to the final volume.

  • Use of a Co-solvent Formulation: For in vivo studies or if precipitation persists in cell culture, a co-solvent system is recommended. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4]

  • Sonication: Gentle sonication can help to disperse the compound and aid in dissolution.[4] However, be cautious with the duration and power to avoid degradation of the compound.

  • Warming: Gently warming the solution to 37°C may improve solubility. Avoid excessive heat, which could degrade this compound.

Issue: My experimental results are inconsistent, and I suspect it is due to inaccurate concentrations of dissolved this compound.

Solution:

Inconsistent results are often a consequence of poor solubility and precipitation. To ensure accurate and reproducible concentrations:

  • Prepare Fresh Dilutions: Always prepare fresh working solutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of working solutions.

  • Visual Inspection: Before use, visually inspect your final working solution for any signs of precipitation. A clear solution is indicative of complete dissolution.

  • Use a Validated Solubilization Protocol: Follow a standardized and validated protocol for preparing your this compound solutions. The protocols provided below are based on published methods.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvent systems.

Solvent SystemConcentration AchievedNotes
100% DMSO30 mg/mL (28.59 mM)A stock solution can be prepared at this concentration. Sonication is recommended for dissolution.[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (1.91 mM)A suitable formulation for in vivo studies. Sonication is recommended for dissolution.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 1049.16 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 10.49 mg of this compound powder and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the powder does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • To prepare a 10 µM working solution in 10 mL of cell culture medium, for example, you will need to perform a serial dilution.

  • First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM intermediate solution. Vortex gently.

  • Then, add the desired volume of this intermediate solution to your final volume of cell culture medium. For example, to get a final concentration of 100 nM in 10 mL, add 100 µL of the 10 µM intermediate solution to 9.9 mL of medium.

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.

Visualizations

This compound Solubilization Workflow

G Workflow for Solubilizing this compound cluster_start Start cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting start This compound Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve_dmso vortex_sonicate Vortex and/or Sonicate dissolve_dmso->vortex_sonicate stock_solution 10 mM Stock Solution in DMSO vortex_sonicate->stock_solution dilute_medium Dilute in Aqueous Medium (e.g., Cell Culture Medium) stock_solution->dilute_medium check_precipitate Check for Precipitation dilute_medium->check_precipitate working_solution Final Working Solution check_precipitate->working_solution No stepwise_dilution Use Stepwise Dilution check_precipitate->stepwise_dilution Yes stepwise_dilution->dilute_medium adjust_dmso Adjust Final DMSO % adjust_dmso->dilute_medium use_cosolvent Use Co-solvent Formulation use_cosolvent->dilute_medium

Caption: A workflow diagram illustrating the steps for dissolving this compound.

Proposed Signaling Pathway of this compound in Cancer Cells

G Proposed Signaling Pathway of this compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction terrestrosin_d This compound nf_kb NF-κB Signaling terrestrosin_d->nf_kb Inhibits mitochondria Mitochondrial Membrane Potential (ΔΨm) Decrease terrestrosin_d->mitochondria Induces g1_s_arrest G1/S Phase Arrest nf_kb->g1_s_arrest Leads to proliferation Cell Proliferation g1_s_arrest->proliferation Inhibits caspase_independent Caspase-Independent Pathway mitochondria->caspase_independent apoptosis Apoptosis caspase_independent->apoptosis

Caption: A diagram of the proposed signaling pathway of this compound.

References

Technical Support Center: Terrestrosin D Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose Terrestrosin D.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of high-dose this compound administration in vivo?

A1: Preclinical studies indicate that high-dose administration of this compound can lead to potential hepatorenal toxicity. In a 28-day study, Sprague-Dawley rats administered oral doses of 5-15 mg/kg daily exhibited signs of liver and kidney damage.[1] However, it is important to note that this toxicity was reported to be reversible upon cessation of treatment.[1]

Q2: What is the proposed mechanism of this compound-induced hepatorenal toxicity?

A2: The precise mechanism is still under investigation. However, network pharmacology studies have suggested a potential involvement of Heat Shock Protein 90 alpha family class A member 1 (HSP90AA1), Cannabinoid Receptor 1 (CNR1), and Dopamine Receptor D2 (DRD2).[2] It is hypothesized that this compound may disrupt the normal signaling pathways involving these proteins, leading to cellular stress and toxicity in the liver and kidneys. This proposed mechanism requires further experimental validation.

Q3: Have any studies reported a lack of toxicity with this compound?

A3: Yes, a study investigating the anti-cancer effects of this compound in a PC-3 xenograft mouse model reported no overt toxicity. This highlights that the toxicological profile of this compound may be dose, duration, and model-dependent.

Q4: What are the reported cellular effects of this compound in cancer cell lines?

A4: In cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis. Interestingly, this apoptotic pathway appears to be caspase-independent and is associated with a decrease in the mitochondrial membrane potential.

Troubleshooting Guide

Issue 1: Observing signs of hepatotoxicity (e.g., elevated liver enzymes) in experimental animals.

Troubleshooting Steps:

  • Confirm Dosage and Administration: Double-check the calculated dose and the administration route. Ensure the stock solution of this compound is correctly prepared and stored.

  • Monitor Liver Function Markers: Collect blood samples to analyze serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). A significant increase in these enzymes is indicative of liver damage.

  • Histopathological Analysis: At the end of the experiment, perform a histopathological examination of liver tissue to assess for any cellular damage, such as necrosis or inflammation.

  • Consider a Dose-Response Study: If toxicity is observed at the current dose, consider performing a dose-response study with lower concentrations of this compound to identify a non-toxic effective dose.

  • Reversibility Assessment: If the experimental design allows, include a recovery group where this compound administration is stopped, and animals are monitored to see if liver enzyme levels and tissue histology return to baseline.

Issue 2: Observing signs of nephrotoxicity (e.g., elevated creatinine) in experimental animals.

Troubleshooting Steps:

  • Verify Dosing Regimen: As with hepatotoxicity, ensure the accuracy of the dosage and administration of this compound.

  • Assess Kidney Function Markers: Measure serum creatinine and blood urea nitrogen (BUN) levels. Elevated levels of these markers are key indicators of impaired kidney function.

  • Urinalysis: Perform urinalysis to check for proteinuria or other abnormalities that may indicate kidney damage.

  • Histopathology of Kidney Tissue: Conduct a histopathological examination of kidney tissue to look for signs of tubular necrosis, glomerular damage, or other pathological changes.

  • Evaluate Hydration Status: Ensure that the animals have adequate access to water, as dehydration can exacerbate kidney injury.

Data Presentation

Table 1: Summary of In Vivo Hepatotoxicity Markers in Sprague-Dawley Rats (28-Day Study)

Dosage GroupSerum ALTSerum ASTHistopathological Findings
ControlBaselineBaselineNormal liver architecture
5 mg/kg/dayData not publicly availableData not publicly availableEvidence of potential liver injury
10 mg/kg/dayData not publicly availableData not publicly availableDose-dependent increase in liver injury markers
15 mg/kg/dayData not publicly availableData not publicly availableMost significant signs of liver damage

Note: Specific quantitative data from the key study by Sun et al. (2022) are not publicly available. The table reflects the qualitative findings reported in the abstract.[1]

Table 2: Summary of In Vivo Nephrotoxicity Markers in Sprague-Dawley Rats (28-Day Study)

Dosage GroupSerum CreatinineBlood Urea Nitrogen (BUN)Histopathological Findings
ControlBaselineBaselineNormal kidney architecture
5 mg/kg/dayData not publicly availableData not publicly availableEvidence of potential kidney injury
10 mg/kg/dayData not publicly availableData not publicly availableDose-dependent increase in kidney injury markers
15 mg/kg/dayData not publicly availableData not publicly availableMost significant signs of kidney damage

Note: Specific quantitative data from the key study by Sun et al. (2022) are not publicly available. The table reflects the qualitative findings reported in the abstract.[1]

Experimental Protocols

Protocol 1: In Vivo 28-Day Repeated Dose Oral Toxicity Study (Based on OECD Guideline 407)
  • Animal Model: Use young, healthy adult Sprague-Dawley rats, acclimatized to the laboratory conditions for at least 5 days.

  • Grouping: Divide animals into a control group and at least three treatment groups (e.g., 5, 10, and 15 mg/kg/day this compound). Each group should consist of an equal number of male and female animals (typically 5-10 per sex).

  • Administration: Administer this compound orally via gavage daily for 28 consecutive days. The control group should receive the vehicle used to dissolve the this compound.

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity, including changes in skin, fur, eyes, and general behavior. Record body weight weekly.

  • Blood Collection and Analysis: At the end of the 28-day period, collect blood samples via cardiac puncture under anesthesia. Analyze the serum for key liver function markers (ALT, AST, ALP) and kidney function markers (creatinine, BUN).

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect liver and kidney tissues, fix them in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination.

  • Reversibility Arm (Optional): Include a satellite group at the high dose that is monitored for an additional 14 days after the cessation of treatment to assess the reversibility of any observed toxic effects.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate hepatocytes or renal cells (e.g., HepG2 or HK-2 cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Mandatory Visualization

TerrestrosinD_Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms (Hepatocytes/Renal Cells) cluster_receptors Receptor Interaction cluster_chaperone Chaperone Function cluster_downstream Downstream Effects TerrestrosinD High-Dose This compound DRD2 Dopamine Receptor D2 (DRD2) TerrestrosinD->DRD2 Modulates? CNR1 Cannabinoid Receptor 1 (CNR1) TerrestrosinD->CNR1 Modulates? HSP90AA1 Heat Shock Protein 90 (HSP90AA1) TerrestrosinD->HSP90AA1 Modulates? CellularStress Increased Cellular Stress DRD2->CellularStress CNR1->CellularStress HSP90AA1->CellularStress Dysregulation Toxicity Hepatorenale Toxizität CellularStress->Toxicity

Caption: Hypothesized signaling pathway for this compound-induced hepatorenal toxicity.

Experimental_Workflow_Toxicity start Start: High-Dose This compound Study animal_model Select Animal Model (e.g., Sprague-Dawley Rats) start->animal_model dosing 28-Day Repeated Oral Dosing animal_model->dosing observation Daily Clinical Observations dosing->observation blood_collection Blood Sample Collection (Day 28) dosing->blood_collection necropsy Necropsy & Tissue Collection dosing->necropsy data_analysis Data Analysis & Interpretation observation->data_analysis biochemistry Serum Biochemistry (ALT, AST, Creatinine, BUN) blood_collection->biochemistry biochemistry->data_analysis histopathology Histopathological Examination necropsy->histopathology histopathology->data_analysis end End: Toxicity Profile Determined data_analysis->end

Caption: Experimental workflow for in vivo toxicity assessment of this compound.

References

How to improve the therapeutic index of Terrestrosin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the therapeutic index of Terrestrosin D (TED).

Frequently Asked Questions (FAQs)

Q1: What is the established therapeutic index of this compound?

A1: A precise therapeutic index for this compound has not been formally established in a single model. However, preclinical studies provide data that can be used to estimate a therapeutic window. Efficacy has been observed in mouse xenograft models of prostate cancer at doses of 25-50 mg/kg, where it suppressed tumor growth.[1][2] On the other hand, toxicity studies in rats have shown reversible hepatorenal toxicity at a dosage range of 5–15 mg/kg daily when administered orally for 28 consecutive days.[3][4][5][6] It is important to note that these studies were conducted in different species and under different dosing regimens, which complicates a direct comparison.

Q2: What is the primary dose-limiting toxicity of this compound?

A2: The primary dose-limiting toxicity of this compound is hepatorenal toxicity.[3][4] Studies have shown that repeated oral administration can lead to an accumulation of TED in the liver and kidneys.[4][6] However, this toxicity has been observed to be reversible upon cessation of treatment.[3][4][5][6]

Q3: What are the known mechanisms of action for this compound's therapeutic effects?

A3: this compound exhibits its therapeutic effects, particularly its anti-cancer and anti-inflammatory activities, through several mechanisms. These include:

  • Induction of Apoptosis: TED has been shown to induce apoptosis in cancer cells.[1][2][5][6][7][8][9][10][11][12][13]

  • Cell Cycle Arrest: It can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][2][5][6][7][8][9][11][12][13]

  • Anti-angiogenic Effects: TED has been found to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow.[1][2][5][6][7][8][9][11][12][13]

  • Anti-inflammatory Activity: TED has demonstrated anti-inflammatory properties, which may contribute to its therapeutic potential in various diseases.[8][14]

Q4: How can the bioavailability of this compound be improved?

A4: The bioavailability of saponins like this compound is often limited.[5] Potential strategies to enhance its bioavailability include:

  • Nanoformulations: Encapsulating TED in drug delivery systems such as liposomes, solid lipid nanoparticles, or polymeric nanoparticles can improve its solubility and absorption.[15]

  • Proliposome Technology: Utilizing proliposome delivery systems, which are dry, free-flowing particles that form a liposomal suspension upon contact with water, can enhance oral bioavailability.

  • Saponin-Coated Nanoparticles: Formulating TED into saponin-coated nanoparticles can improve its stability and cellular uptake.[7]

  • Biotransformation: The metabolism of saponins by intestinal flora can lead to the formation of secondary saponins with improved permeability and absorption.[4]

Q5: Are there any known combination therapies that could enhance the therapeutic index of this compound?

A5: While specific combination therapies for this compound are not extensively documented, a common strategy to improve the therapeutic index of anti-cancer agents is to combine them with other drugs. For instance, combining TED with a drug that protects against liver or kidney damage could mitigate its toxicity. Alternatively, using TED in combination with another chemotherapeutic agent could allow for lower, less toxic doses of both drugs to be used.

Troubleshooting Guides

Problem 1: High in-vivo toxicity observed at previously reported efficacious doses.
Possible Cause Troubleshooting Suggestion
Vehicle Toxicity Ensure the vehicle used to dissolve/suspend this compound is non-toxic at the administered volume. Test the vehicle alone in a control group.
Route of Administration The route of administration can significantly impact toxicity. If using intraperitoneal (IP) injection, consider oral gavage, as it may alter the pharmacokinetic profile and reduce acute toxicity.
Animal Strain/Species Differences Toxicity can vary between different strains and species of animals. If possible, use the same strain as reported in the literature. If not, a dose-response study to determine the maximum tolerated dose (MTD) in your specific model is recommended.
Compound Purity Impurities in the this compound sample could contribute to toxicity. Verify the purity of your compound using analytical methods such as HPLC-MS.
Problem 2: Inconsistent or no therapeutic effect observed in cancer models.
Possible Cause Troubleshooting Suggestion
Poor Bioavailability This compound, being a saponin, may have low oral bioavailability. Consider using a formulation strategy to enhance absorption, such as a nanoformulation.[15]
Inadequate Dosing The effective dose may be higher in your specific cancer model. Perform a dose-escalation study to identify an effective and well-tolerated dose.
Tumor Model Resistance The chosen cancer cell line or tumor model may be inherently resistant to this compound's mechanism of action. Test the in vitro sensitivity of your cell line to TED before proceeding with in vivo studies.
Frequency of Administration The dosing schedule may not be optimal. Saponins can have a short half-life.[5] Consider increasing the frequency of administration (e.g., from once daily to twice daily) if toxicity is not a limiting factor.
Problem 3: Difficulty in assessing apoptosis or cell cycle arrest in vitro.
Possible Cause Troubleshooting Suggestion
Incorrect Assay Timing Apoptosis and cell cycle arrest are time-dependent processes. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing these effects after this compound treatment.
Suboptimal Drug Concentration The concentration of this compound may be too low to induce a measurable effect or too high, causing rapid necrosis instead of apoptosis. Perform a dose-response experiment to identify the optimal concentration range.
Flow Cytometry Staining Issues Ensure proper cell handling and staining procedures for apoptosis and cell cycle analysis. Refer to the detailed experimental protocols below. For apoptosis, use both Annexin V and a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, ensure adequate fixation and RNase treatment.

Quantitative Data Summary

Table 1: In Vivo Efficacy and Toxicity of this compound

Parameter Species Dose Route Duration Observed Effect Reference
Efficacy Mouse (Prostate Cancer Xenograft)25 mg/kgNot Specified4 weeks (3x/week)Little effect on tumor growth[1]
Efficacy Mouse (Prostate Cancer Xenograft)50 mg/kgNot Specified4 weeks (3x/week)Significant suppression of tumor growth[2]
Toxicity Rat5 - 15 mg/kgOral28 daysReversible hepatorenal toxicity[3][4][6]
Anti-inflammatory Mouse (Bleomycin-induced lung injury)10 mg/kgIntraperitonealDailyReduced inflammation and fibrosis[8][14]

Table 2: In Vitro Cytotoxicity of this compound and Related Extracts

Compound/Extract Cell Line IC50 Value Reference
This compoundPC-3 (Prostate Cancer)~2-5 µM (inhibited 20-90% of cell growth)[1]
Tribulus terrestris Methanolic ExtractMCF-7 (Breast Cancer)218.19 µg/mL[16][17]
Tribulus terrestris Methanolic ExtractA549 (Lung Cancer)179.62 µg/mL[16][17]
Tribulus terrestris Aqueous ExtractMCF-7 (Breast Cancer)249.31 µg/mL[16]
Tribulus terrestris Aqueous ExtractA549 (Lung Cancer)189.70 µg/mL[16]

Experimental Protocols

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol is adapted from standard methods for detecting apoptosis by flow cytometry.[18][19][20]

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time period. Include a vehicle-treated control.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is a standard method for analyzing the cell cycle distribution by flow cytometry.[15][21][22][23][24]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol, ice-cold

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash once with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Visualizations

TerrestrosinD_Therapeutic_Pathway TED This compound CancerCell Cancer Cell TED->CancerCell enters AntiAngiogenesis Anti-angiogenesis TED->AntiAngiogenesis NFkB_Inhibition NF-κB Inhibition CancerCell->NFkB_Inhibition modulates CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Apoptosis->Proliferation_Inhibition CellCycleArrest->Proliferation_Inhibition TumorGrowth_Inhibition Tumor Growth Inhibition Proliferation_Inhibition->TumorGrowth_Inhibition AntiAngiogenesis->TumorGrowth_Inhibition

Caption: Therapeutic signaling pathway of this compound in cancer cells.

TerrestrosinD_Toxicity_Pathway TED_oral Oral Administration of This compound Accumulation Accumulation in Liver and Kidneys TED_oral->Accumulation HSP90AA1 HSP90AA1 Accumulation->HSP90AA1 interacts with key targets CNR1 CNR1 Accumulation->CNR1 interacts with key targets DRD2 DRD2 Accumulation->DRD2 interacts with key targets CellularStress Cellular Stress and Damage HSP90AA1->CellularStress CNR1->CellularStress DRD2->CellularStress Hepatotoxicity Hepatotoxicity CellularStress->Hepatotoxicity Nephrotoxicity Nephrotoxicity CellularStress->Nephrotoxicity

Caption: Proposed pathway for this compound-induced hepatorenal toxicity.

Experimental_Workflow_Therapeutic_Index start Start: Improve Therapeutic Index of this compound formulation Step 1: Formulation Development (e.g., Nanoformulation) start->formulation invitro_efficacy Step 2: In Vitro Efficacy (Cytotoxicity, Apoptosis, Cell Cycle) formulation->invitro_efficacy invitro_toxicity Step 3: In Vitro Toxicity (e.g., on normal cell lines) formulation->invitro_toxicity invivo_pk Step 4: In Vivo Pharmacokinetics and Bioavailability invitro_efficacy->invivo_pk invitro_toxicity->invivo_pk invivo_efficacy_toxicity Step 5: In Vivo Efficacy and Toxicity Studies invivo_pk->invivo_efficacy_toxicity data_analysis Step 6: Data Analysis and Therapeutic Index Assessment invivo_efficacy_toxicity->data_analysis end End: Optimized this compound Formulation/Dosing data_analysis->end

Caption: Experimental workflow for improving the therapeutic index of this compound.

References

Technical Support Center: Enhancing Terrestrosin D Efficacy with Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Terrestrosin D Drug Delivery Systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the formulation, characterization, and evaluation of novel drug delivery systems aimed at enhancing the therapeutic efficacy of this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Formulation & Encapsulation Issues

Question: I am experiencing very low encapsulation efficiency (<50%) for this compound in my PLGA nanoparticle formulation. What are the potential causes and how can I improve it?

Answer: Low encapsulation efficiency of a steroidal saponin like this compound in PLGA nanoparticles is a common challenge. Here are several potential causes and corresponding troubleshooting steps:

  • Poor Drug-Polymer Interaction: this compound's amphiphilic nature might lead to weak interactions with the hydrophobic PLGA matrix.

    • Solution: Try incorporating a surfactant or a co-polymer to improve miscibility. For instance, using PLGA-PEG copolymers can enhance encapsulation of amphiphilic molecules.

  • Drug Partitioning into the External Aqueous Phase: During the solvent evaporation/diffusion process, the hydrophilic glycosidic chains of this compound may favor partitioning into the external aqueous phase.

    • Solution 1: Optimize the solvent system. Use a solvent in which both this compound and PLGA are highly soluble but which has limited miscibility with the external aqueous phase.

    • Solution 2: Modify the emulsification process. A higher polymer concentration in the organic phase or a faster emulsification rate can lead to quicker polymer precipitation and entrapment of the drug before it can diffuse out.

  • High Drug Concentration: Attempting to load a high concentration of this compound can lead to drug crystallization and expulsion from the forming nanoparticles.

    • Solution: Perform a drug-loading study to determine the optimal drug-to-polymer ratio. Start with a lower ratio and gradually increase it to find the saturation point.

Question: My liposomal formulation with this compound shows significant drug leakage during storage. How can I improve the stability of the liposomes?

Answer: Drug leakage from liposomes is often related to the physicochemical properties of the drug and the lipid bilayer composition. For an amphiphilic molecule like this compound, the following factors are critical:

  • Lipid Bilayer Fluidity: A highly fluid lipid membrane can facilitate the leakage of encapsulated drugs.

    • Solution: Incorporate cholesterol into your formulation. Cholesterol is known to increase the packing density of phospholipids, thereby reducing membrane fluidity and drug leakage. A molar ratio of lipid to cholesterol of 2:1 to 1:1 is a good starting point.

  • Inappropriate Phospholipid Composition: The choice of phospholipid can significantly impact liposome stability.

    • Solution: Use phospholipids with a higher phase transition temperature (Tc), such as dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC), to create a more rigid and less permeable bilayer at physiological temperatures.[1]

  • Osmotic Mismatch: A difference in osmolarity between the internal and external aqueous phases of the liposomes can lead to swelling or shrinking, ultimately causing drug leakage.

    • Solution: Ensure that the osmolarity of the drug solution to be encapsulated is similar to that of the external buffer used for liposome preparation and storage.

Characterization & Stability Problems

Question: I am observing a wide particle size distribution (high Polydispersity Index - PDI > 0.5) in my this compound nanoparticle suspension. What could be the reason and how can I achieve a more uniform size?

Answer: A high PDI indicates a heterogeneous population of nanoparticles, which can affect their in vivo performance. The following are common causes and solutions:

  • Inefficient Homogenization/Sonication: Insufficient energy input during the emulsification step can lead to the formation of large and non-uniform droplets.

    • Solution: Optimize the homogenization or sonication parameters. Increase the speed or time of homogenization, or the power output of the sonicator. Ensure the probe of the sonicator is appropriately immersed in the emulsion.

  • Polymer Aggregation: The nanoparticles may be aggregating after formation.

    • Solution 1: Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer). Insufficient stabilizer will not adequately coat the nanoparticle surface and prevent aggregation.

    • Solution 2: Check the zeta potential of your nanoparticles. A zeta potential close to neutral (0 mV) suggests low colloidal stability. You may need to modify the formulation to increase the surface charge and electrostatic repulsion between particles.

  • Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can occur in emulsions.

    • Solution: Use a combination of surfactants or a polymer that can form a rigid interfacial layer around the emulsion droplets to prevent diffusion of the dispersed phase.

In Vitro & In Vivo Experiment Challenges

Question: My in vitro drug release study shows a very rapid initial burst release of this compound from my nanoparticles, followed by a very slow release. How can I achieve a more sustained release profile?

Answer: A significant burst release indicates a large amount of drug adsorbed on the nanoparticle surface or loosely entrapped near the surface. To achieve a more controlled and sustained release:

  • Improve Encapsulation: Focus on techniques that enhance the entrapment of this compound within the core of the nanoparticle, as discussed in the low encapsulation efficiency section.

  • Washing the Nanoparticles: Ensure that the nanoparticle suspension is adequately washed after preparation to remove any unencapsulated or surface-adsorbed drug. Centrifugation and resuspension in fresh medium for several cycles is a standard procedure.

  • Increase Polymer Density: A denser polymer matrix will slow down the diffusion of the drug. Using a higher molecular weight PLGA or increasing the polymer concentration during formulation can help achieve this.

  • Coating the Nanoparticles: Applying a secondary coating, such as chitosan or PEG, can add an extra diffusion barrier and prolong the drug release.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge in formulating this compound?

A1: The primary challenge is its amphiphilic nature, being a steroidal saponin with a hydrophobic aglycone and hydrophilic sugar moieties. This can lead to difficulties in achieving high encapsulation efficiency, maintaining formulation stability, and controlling the drug release profile.

Q2: Which type of drug delivery system is most suitable for this compound?

A2: Both polymeric nanoparticles (e.g., PLGA) and liposomes are promising candidates. Nanoparticles can offer controlled release and good stability, while liposomes are adept at encapsulating amphiphilic molecules and can be surface-modified for targeted delivery. The choice will depend on the specific therapeutic application and desired pharmacokinetic profile.

Q3: How can I improve the oral bioavailability of this compound using a drug delivery system?

A3: Nanoformulations can improve oral bioavailability by protecting this compound from degradation in the gastrointestinal tract, increasing its solubility and dissolution rate, and enhancing its absorption across the intestinal epithelium. Mucoadhesive nanoparticles that can adhere to the intestinal lining can further increase the residence time and improve absorption.

Q4: Are there any known toxicity concerns with this compound that can be addressed by a drug delivery system?

A4: Some studies suggest that this compound may have potential hepatorenal toxicity at higher doses.[2][3] Encapsulating this compound in a targeted drug delivery system could help mitigate this by directing the drug to the site of action and reducing its accumulation in the liver and kidneys.

Q5: What analytical methods are suitable for quantifying this compound in my formulations?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is the most common and reliable method for the quantification of this compound and other saponins in complex matrices like nanoparticle or liposome formulations.[4][5][6]

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data. Note that data for this compound-specific formulations are limited; therefore, representative data from structurally similar steroidal saponins (e.g., Diosgenin) are included as a reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅₀H₈₀O₂₃[7]
Molecular Weight 1049.2 g/mol [7]
Appearance White to off-white solid[8]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[8]
Poorly soluble in water[8]

Table 2: Representative Characteristics of Steroidal Saponin Nanoparticle Formulations (Adapted from Diosgenin Studies)

Formulation TypePolymer/SystemParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PLGA NanoparticlesPLGA200 - 270< 0.2-15 to -30~70~5[9]
PCL-Pluronic NPPCL-Pluronic F68~180< 0.2-20 to -25> 80~4[10]
NanocrystalsPluronic F127/SDS~230< 0.2-25 to -35N/AN/A[11]

Table 3: Representative Characteristics of Steroidal Saponin Liposomal Formulations (General Data)

Lipid CompositionPreparation MethodParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Soy PC/CholesterolThin-film hydration100 - 200< 0.3-20 to -4050 - 70General Knowledge
DPPC/CholesterolExtrusion80 - 150< 0.2-15 to -3060 - 80[1]
DSPE-PEGylatedThin-film hydration100 - 180< 0.2-25 to -4555 - 75General Knowledge

Detailed Experimental Protocols

The following are detailed methodologies for key experiments. These protocols are adapted for this compound from published methods for similar compounds and should be optimized for your specific experimental setup.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Adapted from Diosgenin)

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 10-20 kDa)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator on ice for 2 minutes at 40% amplitude.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow the DCM to evaporate and the nanoparticles to form.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing step two more times to remove unencapsulated drug and excess PVA.

  • Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry.

Protocol 2: Preparation of this compound-Loaded Liposomes (General Protocol)

Materials:

  • This compound

  • Soy phosphatidylcholine (Soy PC) or DPPC

  • Cholesterol

  • Chloroform and Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Lipid Film Hydration: Dissolve 100 mg of Soy PC and 30 mg of cholesterol in a 10 mL mixture of chloroform:methanol (2:1 v/v) in a round-bottom flask. Add 10 mg of this compound to this lipid solution.

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove unencapsulated this compound by centrifugation at 20,000 x g for 30 minutes or by size exclusion chromatography.

Protocol 3: Quantification of this compound in Formulations by HPLC

Instrumentation and Conditions:

  • HPLC System: With UV or ELSD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (both may contain 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~205 nm for UV (as saponins have weak chromophores).

  • Injection Volume: 20 µL.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Nanoparticles):

    • Take a known amount of lyophilized nanoparticles or a known volume of the nanoparticle suspension.

    • Dissolve/disrupt the nanoparticles in a suitable solvent like methanol or acetonitrile to release the encapsulated drug. Sonication may be required.

    • Centrifuge to pellet the polymer debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Preparation (Liposomes):

    • Take a known volume of the liposome suspension.

    • Disrupt the liposomes by adding a solvent like methanol or isopropanol (e.g., 1:9 ratio of liposome suspension to solvent).

    • Vortex thoroughly and centrifuge to precipitate the lipids.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: Inject the standards and prepared samples into the HPLC system and record the peak areas.

  • Quantification: Construct a standard curve by plotting peak area versus concentration for the standards. Use the regression equation to calculate the concentration of this compound in the samples.

Visualizations

The following diagrams illustrate key concepts and workflows related to the development of this compound drug delivery systems.

G cluster_0 Formulation Development cluster_1 Characterization cluster_2 Evaluation A Selection of Delivery System (Nanoparticles, Liposomes, etc.) B Optimization of Formulation Parameters (Drug:Polymer Ratio, Lipid Composition) A->B Rational Design C Preparation of this compound-Loaded System B->C Synthesis D Physicochemical Characterization (Size, PDI, Zeta Potential) C->D Analysis G In Vitro Drug Release C->G D->B Feedback for Re-optimization E Encapsulation Efficiency & Drug Loading D->E E->B Feedback for Re-optimization F Stability Studies E->F H In Vitro Cellular Studies (Uptake, Cytotoxicity) G->H I In Vivo Animal Studies (Pharmacokinetics, Efficacy) H->I

Caption: General workflow for developing this compound drug delivery systems.

G This compound This compound Cell Cycle Arrest (G1/S Phase) Cell Cycle Arrest (G1/S Phase) This compound->Cell Cycle Arrest (G1/S Phase) Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Inhibition of Angiogenesis Inhibition of Angiogenesis This compound->Inhibition of Angiogenesis Inhibition of Cancer\nCell Growth Inhibition of Cancer Cell Growth Cell Cycle Arrest (G1/S Phase)->Inhibition of Cancer\nCell Growth Decreased Mitochondrial\nMembrane Potential Decreased Mitochondrial Membrane Potential Apoptosis Induction->Decreased Mitochondrial\nMembrane Potential Inhibition of Angiogenesis->Inhibition of Cancer\nCell Growth Caspase-Independent Pathway Caspase-Independent Pathway Decreased Mitochondrial\nMembrane Potential->Caspase-Independent Pathway Caspase-Independent Pathway->Inhibition of Cancer\nCell Growth

Caption: Simplified signaling pathway of this compound in cancer cells.

G Start Low Encapsulation Efficiency P1 Is Drug:Polymer Ratio Too High? Start->P1 A1 Decrease Drug:Polymer Ratio P1->A1 Yes P2 Is Drug Partitioning to Aqueous Phase? P1->P2 No End Re-evaluate Encapsulation Efficiency A1->End A2 Optimize Solvent System (e.g., use less water-miscible solvent) P2->A2 Yes P3 Is Polymer Precipitation Too Slow? P2->P3 No A2->End A3 Increase Emulsification Rate or Polymer Concentration P3->A3 Yes P3->End No A3->End

Caption: Troubleshooting logic for low encapsulation efficiency.

References

Technical Support Center: Addressing Off-Target Effects of Terrestrosin D in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Terrestrosin D. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential off-target effects in your cellular assays. This compound, a steroidal saponin isolated from Tribulus terrestris L., is a bioactive compound known to induce cell cycle arrest and apoptosis, making it a compound of interest in cancer research.[1][2] However, like many small molecules, it can exhibit off-target effects that may complicate data interpretation. This guide will help you identify and mitigate these effects to ensure the validity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address common issues encountered during experiments with this compound.

Issue 1: Unexpected or Inconsistent Phenotypic Results

Question: I am observing a cellular phenotype (e.g., decreased cell viability) with this compound treatment, but I am unsure if this is a result of its intended on-target activity or an off-target effect. How can I validate this?

Answer: This is a critical question in small molecule research. A multi-step approach is recommended to dissect the on-target versus off-target effects of this compound.

Troubleshooting Workflow:

G A Inconsistent Phenotype Observed B Perform Dose-Response Analysis A->B C Validate On-Target Engagement (e.g., CETSA) B->C D Use Structurally Unrelated Positive Control C->D E Rescue Phenotype with Target Overexpression D->E G On-Target Effect Confirmed E->G Phenotype correlates with target engagement H Off-Target Effect Suspected E->H Phenotype persists or is rescued F Identify Off-Targets (e.g., Kinobeads) H->F

Caption: Troubleshooting workflow for inconsistent phenotypic results.

Detailed Troubleshooting Steps:

  • Perform Dose-Response Curve Analysis: A classic pharmacological approach is to determine if the potency of this compound in eliciting the observed phenotype correlates with its on-target activity. A consistent and concentration-dependent effect strengthens the evidence for an on-target mechanism.[3]

  • Validate Target Engagement: Confirm that this compound is binding to its intended cellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to verify target engagement in intact cells.[3]

  • Use a Structurally Unrelated Inhibitor: If another compound with a different chemical structure that targets the same protein or pathway produces the same phenotype, it provides strong evidence for an on-target effect.[3]

  • Rescue Phenotype with Target Overexpression: Overexpressing the intended target protein may require a higher concentration of this compound to achieve the same phenotypic effect, thus "rescuing" the phenotype at lower concentrations.[3]

  • Profile for Off-Targets: If the above steps suggest an off-target effect, techniques like kinobeads-based affinity purification followed by mass spectrometry can be used to identify other proteins that this compound interacts with.[3]

Issue 2: Observing Apoptosis, but Caspase Assays are Negative

Question: My experiments show clear signs of apoptosis (e.g., cell shrinkage, DNA fragmentation) after this compound treatment, but my caspase-3/7/8/9 activity assays are negative. Is this an off-target effect?

Answer: Not necessarily. Studies have shown that this compound induces apoptosis through a caspase-independent pathway.[1][4] This is a known aspect of its mechanism of action. The key is to use appropriate assays to detect this form of cell death.

Troubleshooting and Validation Steps:

  • Confirm Caspase-Independence: Treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) alongside this compound. If apoptosis still occurs, it confirms a caspase-independent mechanism.

  • Assay for Apoptosis-Inducing Factor (AIF) Translocation: A key mediator of caspase-independent apoptosis is AIF. Upon induction of apoptosis, AIF translocates from the mitochondria to the nucleus. This can be visualized and quantified using immunofluorescence microscopy or by subcellular fractionation followed by Western blotting.[5][6]

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis, regardless of the caspase dependency.

G cluster_0 Mitochondrion cluster_1 Nucleus AIF_m AIF AIF_translocation AIF Translocation AIF_m->AIF_translocation DNA_frag DNA Fragmentation Apoptosis Caspase-Independent Apoptosis DNA_frag->Apoptosis AIF_n AIF AIF_n->DNA_frag TerrestrosinD This compound Apoptotic_Stimuli Apoptotic Stimuli TerrestrosinD->Apoptotic_Stimuli Apoptotic_Stimuli->AIF_m AIF_translocation->AIF_n

Caption: Caspase-independent apoptosis pathway initiated by this compound.

Issue 3: Suspected Off-Target Engagement with HSP90, CNR1, or DRD2

Question: I have reason to believe this compound might be interacting with HSP90, CNR1, or DRD2 in my cellular model, as suggested by network pharmacology studies.[6] How can I confirm this and what are the potential downstream consequences?

Answer: Confirming engagement with these specific off-targets requires targeted assays. Understanding their signaling pathways is key to predicting the functional outcomes.

Experimental Approaches to Confirm Off-Target Engagement:

  • Cellular Thermal Shift Assay (CETSA): This is the most direct way to confirm if this compound binds to HSP90AA1, CNR1, or DRD2 in your cells. A shift in the melting temperature of the protein in the presence of this compound indicates binding.[3]

  • Competitive Binding Assays: Use known ligands for HSP90, CNR1, or DRD2 in a competitive binding experiment with this compound. A decrease in the binding of the known ligand in the presence of this compound would suggest interaction at the same or an allosteric site.

  • Downstream Signaling Analysis: Analyze the activity of known downstream signaling pathways for each potential off-target.

Potential Off-Target Signaling Pathways:

  • HSP90AA1 (Heat Shock Protein 90 Alpha Family Class A Member 1): HSP90 is a chaperone protein involved in the stability and function of numerous client proteins, including many kinases and transcription factors.

    • Potential Effect of Interaction: Inhibition of HSP90 can lead to the degradation of its client proteins, affecting various signaling pathways involved in cell cycle, survival, and proliferation.

    • How to Assess: Use Western blotting to check for decreased levels of known HSP90 client proteins (e.g., Akt, Raf-1, CDK4) after this compound treatment.

G TerrestrosinD This compound HSP90 HSP90AA1 TerrestrosinD->HSP90 Inhibits ClientProtein Client Proteins (e.g., Akt, Raf-1) HSP90->ClientProtein Stabilizes Degradation Proteasomal Degradation HSP90->Degradation ClientProtein->Degradation Downstream Inhibition of Downstream Signaling Pathways Degradation->Downstream

Caption: Potential off-target effect of this compound on HSP90 signaling.

  • CNR1 (Cannabinoid Receptor 1): A G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to inhibition of adenylyl cyclase and a decrease in cAMP levels.

    • Potential Effect of Interaction: Modulation of CNR1 by this compound could alter cAMP levels and affect downstream pathways like PKA and MAPK signaling.

    • How to Assess: Measure intracellular cAMP levels after this compound treatment. Analyze the phosphorylation status of PKA and ERK1/2 via Western blot.

  • DRD2 (Dopamine Receptor D2): Another GPCR that couples to Gi/o proteins, inhibiting adenylyl cyclase and regulating ion channels.

    • Potential Effect of Interaction: Interaction with DRD2 could impact cAMP levels and modulate neuronal excitability.

    • How to Assess: Similar to CNR1, measure cAMP levels and assess the phosphorylation of downstream targets. For neuronal cells, electrophysiological techniques could be used to measure changes in ion channel activity.

Data Presentation

Table 1: Summary of Assays to Differentiate On-Target vs. Off-Target Effects

AssayPurposePrincipleExpected Outcome for On-Target Effect
Dose-Response Analysis Determine concentration-dependent effectQuantifies cellular phenotype at various compound concentrations.A clear sigmoidal curve with a calculable EC50/IC50.
Cellular Thermal Shift Assay (CETSA) Confirm direct target engagementLigand binding stabilizes the target protein against heat-induced denaturation.Increased thermal stability of the target protein in the presence of this compound.
Kinobeads Affinity Purification Identify unknown off-targetsImmobilized broad-spectrum kinase inhibitors capture a large portion of the kinome. Competition with a free compound reveals its targets.No significant binding to a wide range of kinases if the effect is highly specific.
AIF Translocation Assay Confirm caspase-independent apoptosisImmunofluorescence or subcellular fractionation to detect the movement of AIF from mitochondria to the nucleus.Increased nuclear localization of AIF upon this compound treatment.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted for the validation of this compound binding to a specific target protein.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to 70-80% confluency.

    • Treat cells with either vehicle control (e.g., DMSO) or a range of this compound concentrations for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

    • Collect the supernatant and determine the protein concentration.

  • Analysis by Western Blot:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against the putative target protein.

    • Quantify the band intensities and plot them against the heating temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.[3]

Protocol 2: Kinobeads-Based Affinity Purification for Off-Target Profiling

This protocol helps in the unbiased identification of kinase off-targets of this compound.

Methodology:

  • Lysate Preparation:

    • Prepare a native cell lysate from your cells of interest to preserve kinase activity. Keep the lysate on ice.

  • Compound Incubation:

    • Incubate the cell lysate with either a vehicle control or this compound at a concentration known to cause the off-target phenotype.

  • Affinity Purification:

    • Add the kinobeads to the lysate and incubate for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation to allow for the binding of kinases.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the captured kinases from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE, perform in-gel digestion, and analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the proteins that show reduced binding to the kinobeads in the presence of this compound. These are potential off-targets.[3]

Protocol 3: Immunofluorescence Assay for AIF Translocation

This protocol allows for the visualization of AIF translocation from the mitochondria to the nucleus.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

    • Incubate with a primary antibody against AIF overnight at 4°C.

    • Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence or confocal microscope.

    • Quantify the co-localization of AIF (fluorescent signal) with the nucleus (DAPI signal) to determine the extent of translocation.[5][6]

References

Validation & Comparative

Validating the Anti-inflammatory Potential of Terrestrosin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of burgeoning drug discovery, natural compounds are a focal point for identifying novel therapeutic agents. Among these, Terrestrosin D, a steroidal saponin isolated from Tribulus terrestris L., has demonstrated notable anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of this compound with established anti-inflammatory drugs, supported by experimental data, to assist researchers and drug development professionals in evaluating its therapeutic potential.

Comparative Efficacy of Anti-inflammatory Agents

To contextualize the anti-inflammatory effects of this compound, its inhibitory capacity against key inflammatory mediators is compared with that of common anti-inflammatory drugs: Dexamethasone (a corticosteroid), Ibuprofen (a non-steroidal anti-inflammatory drug - NSAID), and Celecoxib (a COX-2 selective NSAID).

CompoundTargetIC50 ValueCell Line/SystemReference
This compound (related compounds from T. terrestris) Nitric Oxide (NO) Production0.67 ± 0.17 µMRAW 264.7 Macrophages[1]
Dexamethasone TNF-α Secretion2 nM - 1 µMHuman Retinal Microvascular Pericytes[3]
IL-6 ProductionInhibits at 10⁻⁹ M to 10⁻⁶ MMurine Macrophage Cell Line RAW264.9[4]
Ibuprofen COX-113 µM-[2]
COX-2370 µM-[2]
Celecoxib COX-240 nMSf9 cells[5]
COX-291 nMHuman Dermal Fibroblasts[1]

Note: The IC50 value for this compound on nitric oxide production is based on compounds isolated from Tribulus terrestris, and while indicative, may not be the exact value for pure this compound.[1] Further direct assays on purified this compound are warranted for a precise comparison.

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

This compound and related compounds from Tribulus terrestris have been shown to exert their anti-inflammatory effects by modulating key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes. Evidence suggests that compounds from Tribulus terrestris can interfere with this pathway. For instance, Tigogenin, a saponin from the same plant, has been shown to reduce the phosphorylation of both p65 and its inhibitory protein, IκBα.[1][6] This action prevents the degradation of IκBα, thereby sequestering the p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus to initiate the transcription of inflammatory genes. Furthermore, a related compound, Tribulusamide D, has been observed to inhibit the nuclear localization of NF-κB.[7]

NF_kappa_B_Pathway NF-κB Signaling Pathway and Inhibition by this compound Analogs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p65_p50 p65/p50 IKK_complex->p65_p50 Phosphorylates p65 p_IkBa p-IκBα IkBa->p_IkBa p_p65 p-p65 p65_p50->p_p65 Nucleus Nucleus p65_p50->Nucleus Translocates to Ub_Proteasome Ubiquitin/ Proteasome Degradation p_IkBa->Ub_Proteasome Targets for Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Terrestrosin_D This compound (and related compounds) Terrestrosin_D->IKK_complex Inhibits (prevents phosphorylation of IκBα and p65) Terrestrosin_D->p65_p50 Inhibits Nuclear Translocation

NF-κB Signaling and this compound Analogs
The MAPK Signaling Pathway

The MAPK pathway, comprising cascades of kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Studies on related compounds suggest that this compound may also target this pathway. For example, Tribulusamide D has been shown to inhibit the phosphorylation of p38 MAPK, without affecting ERK and JNK phosphorylation.[7] Conversely, studies on the total saponins of Tribulus terrestris (GSTT) have indicated an inhibitory effect on both JNK and p38 phosphorylation.[5] This suggests that different components of the plant extract may have varied effects on the MAPK subfamilies.

MAPK_Pathway MAPK Signaling Pathway and Inhibition by this compound Analogs Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., TAK1, MEKK) Stimuli->Upstream_Kinases MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 MKK4_7 MKK4/7 Upstream_Kinases->MKK4_7 MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_JNK->Transcription_Factors p_ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Terrestrosin_D This compound (and related compounds) Terrestrosin_D->p38 Inhibits Phosphorylation Terrestrosin_D->JNK Inhibits Phosphorylation (compound dependent) Experimental_Workflow General Experimental Workflow for In Vitro Anti-inflammatory Assays Cell_Culture RAW 264.7 Cell Culture Seeding Seed cells in plates Cell_Culture->Seeding Pretreatment Pre-treat with This compound or Vehicle Seeding->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Lyse Cells Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO measurement) Supernatant_Collection->Griess_Assay ELISA ELISA (TNF-α, IL-6, etc.) Supernatant_Collection->ELISA Western_Blot Western Blot (p-p65, p-p38, etc.) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Comparison Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

Terrestrosin D in Combination with Chemotherapy Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective and safe combination therapies is a cornerstone of modern oncology. The use of natural compounds to enhance the efficacy of conventional chemotherapy and mitigate its side effects is an area of growing interest. Terrestrosin D (TED), a steroidal saponin isolated from Tribulus terrestris L., has demonstrated notable anticancer properties in preclinical studies. This guide provides a comparative overview of the potential of this compound as an adjunct to traditional chemotherapy agents, drawing on existing data for TED and analogous steroidal saponins. While direct studies on the combination of this compound with chemotherapeutic drugs are limited, this guide extrapolates from its known mechanisms of action and compares them with other natural compounds that have been successfully combined with agents like cisplatin and doxorubicin.

Anticancer Profile of this compound

This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.[1][2][3] Its primary mechanisms of action make it a promising candidate for combination therapy. The rationale is that by inducing apoptosis through its own pathway, this compound could synergize with chemotherapy drugs that induce cell death through other mechanisms, such as DNA damage.

Table 1: Summary of Preclinical Data for this compound

ParameterCell Line(s)Key FindingsReference(s)
Cytotoxicity PC-3, HUVECSuppressed growth in a dose-dependent manner.[1][2]
Cell Cycle Arrest PC-3, HUVECInduced cell cycle arrest.[1][2]
Apoptosis Induction PC-3, HUVECInduced apoptosis, decreased mitochondrial membrane potential.[1][2]
In Vivo Efficacy PC-3 xenograft in nude miceSignificantly suppressed tumor growth.[1][2]
Toxicity Sprague-Dawley ratsPotential for reversible hepatorenal toxicity at higher doses.[4]

Comparison with Other Natural Compound-Chemotherapy Combinations

While data on this compound in combination therapy is not yet available, studies on other natural compounds, particularly other steroidal saponins, provide a framework for its potential.

Table 2: Comparison of this compound Potential with Other Natural Compounds in Combination Chemotherapy

Natural CompoundChemotherapy AgentCancer TypeKey Synergistic/Supportive EffectsReference(s)
This compound (Hypothesized) Cisplatin, DoxorubicinVariousPotential for enhanced apoptosis, cell cycle arrest, and mitigation of side effects.-
Paris saponin I (a steroidal saponin) CisplatinGastric CancerEnhanced apoptosis by regulating Bcl-2/Bax and caspase-3, and promoted G2/M cell cycle arrest.[5]
Tribulus terrestris extract Cisplatin-Attenuated cisplatin-induced renal toxicity in animal models.[6]
Curcumin DoxorubicinTriple-Negative Breast CancerSynergistically enhanced cytotoxicity and induced S-phase cell cycle arrest.[7]
Resveratrol CisplatinLung CancerSynergistic effects through modulation of autophagy.[8]

Signaling Pathways and Experimental Workflows

Known Signaling Pathway of this compound in Cancer Cells

The following diagram illustrates the currently understood mechanism of action for this compound as a standalone agent in cancer cells.

TerrestrosinD_Pathway TerrestrosinD This compound Mitochondria Mitochondria TerrestrosinD->Mitochondria ↓ΔΨm CellCycle Cell Cycle TerrestrosinD->CellCycle Arrest Apoptosis Apoptosis Mitochondria->Apoptosis TumorGrowth Tumor Growth Inhibition CellCycle->TumorGrowth Apoptosis->TumorGrowth

Caption: Signaling pathway of this compound leading to apoptosis and tumor growth inhibition.

Hypothetical Experimental Workflow for Evaluating Synergy

This diagram outlines a potential experimental workflow to assess the synergistic effects of this compound with a conventional chemotherapy agent.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellLines Select Cancer Cell Lines MTT MTT Assay for Cytotoxicity (IC50) CellLines->MTT CombinationIndex Combination Index (CI) Analysis MTT->CombinationIndex FlowCytometry Flow Cytometry (Apoptosis & Cell Cycle) CombinationIndex->FlowCytometry WesternBlot Western Blot (Protein Expression) FlowCytometry->WesternBlot Xenograft Establish Xenograft Mouse Model Treatment Treatment Groups: - Vehicle - this compound - Chemo Agent - Combination Xenograft->Treatment TumorMeasurement Tumor Volume & Weight Measurement Treatment->TumorMeasurement Toxicity Toxicity Assessment (e.g., blood work, histology) Treatment->Toxicity cluster_in_vitro cluster_in_vitro cluster_in_vivo cluster_in_vivo cluster_in_vitro->cluster_in_vivo Proceed if synergistic

Caption: Experimental workflow for assessing this compound and chemotherapy synergy.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on this compound and similar compounds are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: Cells are treated with varying concentrations of this compound, the chemotherapy agent, or a combination of both for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and Conclusion

The existing evidence on the anticancer properties of this compound, particularly its ability to induce apoptosis and cell cycle arrest, strongly suggests its potential as a synergistic agent in combination with conventional chemotherapy.[1][2][3] Furthermore, studies on the broader class of steroidal saponins and the crude extract of Tribulus terrestris support this hypothesis, indicating possibilities for both enhanced efficacy and reduced toxicity.[5][6]

References

Terrestrosin D: A Comparative Analysis Against Standard Anti-Cancer Therapeutics for Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the steroidal saponin Terrestrosin D with established anti-cancer drugs—Docetaxel, Abiraterone, and Enzalutamide—primarily focusing on their efficacy in prostate cancer models. The information herein is supported by experimental data from preclinical studies to aid in the evaluation of this compound as a potential therapeutic agent.

In Vitro Efficacy: A Quantitative Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and current standard-of-care anti-cancer drugs in various prostate cancer cell lines. Lower IC50 values are indicative of higher potency.

DrugCell LineIC50Citation
This compound PC-314.28 µM[1]
LNCaPNot specified
DU-145Not specified
Docetaxel PC-33.72 nM[2]
DU-1454.46 nM[2]
LNCaP1.13 nM[2]
Abiraterone LNCaP~10 µM
VCaP~10 µM
Enzalutamide LNCaP5.6 µM[3]
C4-2B1.19 µM
22Rv1Not specified

In Vivo Efficacy

Preclinical studies using xenograft models in mice have demonstrated the in vivo anti-tumor activity of this compound.

  • This compound : In a PC-3 xenograft mouse model, administration of this compound at doses of 25 and 50 mg/kg significantly suppressed tumor growth.[1][4] The treatment was well-tolerated with no overt toxicity observed.[1][4]

  • Docetaxel : Docetaxel has been shown to inhibit the growth of both androgen-dependent and -independent prostate cancer xenografts, leading to increased survival.[5] In DU-145 xenografts, docetaxel treatment (10 mg/kg/week) resulted in a 32.6% tumor regression.[6]

  • Enzalutamide : Enzalutamide has been demonstrated to inhibit the testosterone-induced growth of LNCaP prostate cancer xenografts in zebrafish.[7] In murine xenograft models, it has shown significant efficacy in reducing tumor volume in castration-resistant prostate cancer.[8]

Mechanisms of Action: A Comparative Overview

This compound

This compound exhibits a multi-faceted anti-cancer effect primarily through the induction of apoptosis and inhibition of angiogenesis.[1][4] Notably, the apoptotic pathway induced by this compound is caspase-independent and involves the mitochondria.[1][4] This is characterized by a decrease in the mitochondrial membrane potential.[1][4] While the precise molecular pathway is still under investigation, evidence suggests a potential role of the NF-κB signaling pathway, as extracts from Tribulus terrestris, the plant source of this compound, have been shown to down-regulate NF-κB signaling in liver cancer cells.[1][2]

Existing Anti-Cancer Drugs
  • Docetaxel : A member of the taxane family, docetaxel functions by stabilizing microtubules, which leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[9] This apoptotic process is associated with the phosphorylation of the anti-apoptotic protein Bcl-2.[9]

  • Abiraterone : Abiraterone acetate is an androgen biosynthesis inhibitor.[8] It selectively and irreversibly inhibits CYP17A1, a key enzyme in the androgen synthesis pathway, thereby depleting the levels of testosterone and other androgens that stimulate prostate cancer cell growth.[8]

  • Enzalutamide : Enzalutamide is a potent androgen receptor (AR) inhibitor. It competitively binds to the AR, preventing its nuclear translocation and subsequent binding to DNA. This blockade of AR signaling inhibits the growth and promotes the apoptosis of prostate cancer cells.

Signaling Pathway Diagrams

Terrestrosin_D_Apoptosis_Pathway cluster_cell Prostate Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress ΔΨm Decrease ΔΨm Decrease Mitochondrion->ΔΨm Decrease Leads to Apoptosis Apoptosis ΔΨm Decrease->Apoptosis Triggers Caspase-Independent

Figure 1: Proposed mitochondrial-mediated apoptosis pathway of this compound.

Docetaxel_Signaling_Pathway cluster_cell Prostate Cancer Cell Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to Microtubule Stabilization Microtubule Stabilization Microtubules->Microtubule Stabilization G2/M Arrest G2/M Arrest Microtubule Stabilization->G2/M Arrest Bcl-2 Phosphorylation Bcl-2 Phosphorylation G2/M Arrest->Bcl-2 Phosphorylation Apoptosis Apoptosis Bcl-2 Phosphorylation->Apoptosis Induces

Figure 2: Mechanism of action of Docetaxel leading to apoptosis.

Androgen_Signaling_Inhibition cluster_synthesis Androgen Synthesis cluster_receptor Androgen Receptor Signaling Cholesterol Cholesterol CYP17A1 CYP17A1 Cholesterol->CYP17A1 Androgens Androgens CYP17A1->Androgens Abiraterone Abiraterone Abiraterone->CYP17A1 Inhibits Androgens_R Androgens AR Androgen Receptor Androgens_R->AR Binds AR_translocation Nuclear Translocation AR->AR_translocation DNA_Binding DNA Binding AR_translocation->DNA_Binding Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_translocation Inhibits Enzalutamide->DNA_Binding Inhibits

Figure 3: Inhibition of androgen signaling by Abiraterone and Enzalutamide.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding : Prostate cancer cells (e.g., PC-3, LNCaP, DU-145) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Drug Treatment : Cells are treated with varying concentrations of this compound or the comparator drug for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Cell viability is calculated as a percentage of the control (untreated) cells, and IC50 values are determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment : Cells are treated with the test compounds for a designated time.

  • Cell Harvesting : Adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

  • Staining : Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry : The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Xenograft Study
  • Animal Model : Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation : A suspension of human prostate cancer cells (e.g., PC-3) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Drug Administration : Mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal injection) at predetermined doses and schedules.

  • Tumor Measurement : Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint : The study is terminated when tumors in the control group reach a certain size or after a predetermined duration. Tumor weights may also be measured at the end of the study.

  • Toxicity Assessment : Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Conclusion

This compound demonstrates promising anti-cancer activity against prostate cancer cells, functioning through a distinct caspase-independent apoptotic mechanism. While its in vitro potency, based on available IC50 values, appears to be lower than that of docetaxel, its in vivo efficacy and unique mechanism of action warrant further investigation. Direct, head-to-head comparative studies with standard-of-care drugs are essential to fully elucidate the therapeutic potential of this compound in the context of castration-resistant prostate cancer. The exploration of its effects on the NF-κB pathway could also provide valuable insights into its broader anti-cancer activities.

References

Unraveling the Anti-Cancer Mechanisms of Terrestrosin D: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the molecular action of Terrestrosin D, a promising natural compound, in comparison to established pathway inhibitors. This report details the experimental validation of its effects on apoptosis, cell cycle, and angiogenesis, providing a framework for future research and therapeutic development.

This compound, a steroidal saponin isolated from the plant Tribulus terrestris, has emerged as a compound of interest in oncology research due to its potent anti-cancer and anti-angiogenic properties. This guide provides a detailed cross-validation of its mechanism of action, comparing its performance with known inhibitors and presenting the underlying experimental data and protocols.

Mechanism of Action at a Glance

This compound exerts its anti-cancer effects primarily through the induction of caspase-independent apoptosis and cell cycle arrest in cancer cells, particularly in prostate cancer cell lines such as PC-3. Furthermore, it demonstrates anti-angiogenic potential by inhibiting the proliferation of endothelial cells. A key aspect of its apoptotic mechanism involves the disruption of the mitochondrial membrane potential. Evidence also suggests a role in the downregulation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.

Comparative Analysis of this compound's Effects

To contextualize the activity of this compound, its effects are compared with well-characterized inhibitors of relevant biological processes: Necrostatin-1 and z-VAD-FMK for apoptosis, and Bevacizumab for angiogenesis.

Induction of Apoptosis

This compound induces a form of programmed cell death that does not rely on the caspase cascade, a hallmark of classical apoptosis. This is compared with Necrostatin-1, an inhibitor of necroptosis (a form of programmed necrosis), and z-VAD-FMK, a pan-caspase inhibitor used to confirm caspase-independent mechanisms.

CompoundTarget Cell LineConcentrationApoptotic Cell Percentage (%)Mechanism
This compound PC-32 µMData not availableCaspase-independent apoptosis
5 µM60.5%[1]
Necrostatin-1 DU145 (Prostate)50 µMNecrosis and late apoptosis counteractedRIPK1 inhibitor, inhibits necroptosis[2][3]
z-VAD-FMK L92910 µMInhibits TNF-induced necrosisPan-caspase inhibitor[4]
Cell Cycle Arrest

This compound has been shown to halt the progression of the cell cycle in prostate cancer cells, preventing their proliferation.

CompoundTarget Cell LineConcentrationEffect on Cell Cycle
This compound PC-32-5 µMG1 arrest[5]
Diallyl disulfide PC-325 µM & 40 µMG2/M arrest[6]
DA 3003-2 PC-310 µMG2/M accumulation[7]
Mitochondrial Membrane Potential Disruption

A key event in this compound-induced apoptosis is the decrease in mitochondrial membrane potential (ΔΨm). This is often measured using fluorescent dyes like JC-1, where a decrease in the red/green fluorescence ratio indicates depolarization.

CompoundTarget Cell LineConcentrationEffect on ΔΨm (Red/Green Ratio)
This compound PC-32-5 µMDecrease in ΔΨm (Quantitative ratio not available)[5]
Platycodin D PC-3Not specifiedLoss of MMP[8][9]
CCCP (Control) Various5-50 µMComplete loss of ΔΨm[10]
Anti-Angiogenic Activity

This compound inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis. Its effect is compared here with Bevacizumab, a monoclonal antibody that targets Vascular Endothelial Growth Factor (VEGF).

CompoundTarget Cell LineConcentrationEffect on Angiogenesis
This compound HUVECNot specifiedInhibition of endothelial cell proliferation[5]
Bevacizumab HUVEC100 µg/mLPromoted tube formation under hypoxia[2][4]
EqUVEC1-4 mg/mLFewer tubes and junctions formed[11]

Signaling Pathways Modulated by this compound

This compound is believed to interfere with the NF-κB signaling pathway, a central hub for inflammation and cell survival. By inhibiting this pathway, this compound may reduce the expression of pro-survival and pro-inflammatory genes. The proposed mechanism involves preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.

TerrestrosinD_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NFkB_complex p65/p50/IkB IkB->NFkB_complex sequesters degradation degradation IkB->degradation Degradation p65 p65 p65_p50_n p65/p50 p65->p65_p50_n p50 p50 p50->p65_p50_n TerrestrosinD This compound TerrestrosinD->IKK inhibits Gene_expression Target Gene Expression p65_p50_n->Gene_expression promotes Apoptosis_Workflow start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Apoptotic vs. Necrotic vs. Live Cells acquire->analyze CellCycle_Workflow start Seed and Treat Cells harvest Harvest and Fix Cells (e.g., with Ethanol) start->harvest stain Treat with RNase and Stain with Propidium Iodide harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Phases (G1, S, G2/M) acquire->analyze

References

A Head-to-Head Comparison: Terrestrosin D vs. Paclitaxel in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of prostate cancer research, the quest for effective therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of two such agents: Terrestrosin D, a natural steroidal saponin, and paclitaxel, a well-established chemotherapeutic drug. This analysis is intended for researchers, scientists, and drug development professionals, offering a granular look at their respective impacts on prostate cancer cells.

Executive Summary

This comparative guide synthesizes experimental data on the effects of this compound and paclitaxel on prostate cancer cell lines, with a focus on the PC-3 cell line. While direct comparative studies are limited, this report collates available data to provide a parallel analysis of their mechanisms of action, cytotoxicity, and effects on cell cycle and apoptosis.

Paclitaxel demonstrates significantly higher potency in terms of cytotoxicity, with IC50 values in the nanomolar range, compared to this compound's micromolar activity. Their mechanisms of action are distinct: paclitaxel induces a G2/M cell cycle arrest and caspase-dependent apoptosis, whereas this compound triggers a G1 arrest and a caspase-independent apoptotic pathway. These differences are critical for understanding their potential applications and for the design of future studies.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) on PC-3 Prostate Cancer Cells
CompoundIC50 ValueCell LineTreatment DurationCitation
This compound14.28 µMPC-3Not Specified[1]
Paclitaxel31.2 nMPC-324 hours[1][2]
Paclitaxel5.16 nMPC-3Not Specified[3]

Note: IC50 values are from different studies and experimental conditions may vary.

Table 2: Effects on Cell Cycle Progression in PC-3 Cells
CompoundConcentrationTreatment DurationEffect on Cell CyclePercentage of Cells in G1 PhasePercentage of Cells in G2/M PhaseCitation
This compoundNot Specified24 hoursG1 ArrestSignificant IncreaseNot Specified[4]
Paclitaxel50 nM8-12 hoursG2/M ArrestNot SpecifiedSignificant Increase[5]

Note: Data is collated from different studies.

Table 3: Induction of Apoptosis in Prostate Cancer Cells
CompoundConcentrationCell LineApoptosis RateApoptotic PathwayCitation
This compound2 µM and 5 µMPC-3Dose-dependent increaseCaspase-independent[1]
Paclitaxel2 µMPC3M~25%Caspase-dependent[6][7]
Paclitaxel8 µMPC3Mup to 50%Caspase-dependent[6]

Note: Data for paclitaxel is on the PC3M cell line, a subline of PC-3.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).[8]

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with the compounds for the desired time, then harvested by trypsinization and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment and Harvesting: Cells are treated with the compounds, and both the adherent and floating cells are collected.

  • Washing: The cells are washed twice with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[7]

Signaling Pathways

This compound-Induced Caspase-Independent Apoptosis

This compound induces apoptosis in prostate cancer cells through a caspase-independent pathway. This process is often mediated by the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. Once in the cytoplasm, AIF translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation, leading to cell death without the activation of caspases.[2][10]

TerrestrosinD_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria AIF_release AIF Release Mitochondria->AIF_release Cytosol Cytosol AIF_translocation AIF Translocation AIF_release->AIF_translocation Nucleus Nucleus Chromatin_Condensation Chromatin Condensation AIF_translocation->Chromatin_Condensation DNA_Fragmentation Large-Scale DNA Fragmentation AIF_translocation->DNA_Fragmentation Apoptosis Caspase-Independent Apoptosis Chromatin_Condensation->Apoptosis DNA_Fragmentation->Apoptosis

Caption: this compound signaling pathway.

Paclitaxel-Induced Caspase-Dependent Apoptosis

Paclitaxel treatment can lead to the generation of Reactive Oxygen Species (ROS), which in turn stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α can then activate the JNK signaling pathway, leading to the activation of caspase-3, a key executioner caspase, which ultimately results in apoptotic cell death.[6][11]

Paclitaxel_Pathway Paclitaxel Paclitaxel ROS ROS Generation Paclitaxel->ROS HIF1a HIF-1α Stabilization ROS->HIF1a JNK JNK Activation HIF1a->JNK Caspase3 Caspase-3 Activation JNK->Caspase3 Apoptosis Caspase-Dependent Apoptosis Caspase3->Apoptosis

Caption: Paclitaxel signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of this compound and paclitaxel on prostate cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis PC3_Culture Prostate Cancer Cell Culture (e.g., PC-3) TerrestrosinD This compound Paclitaxel Paclitaxel Control Control (Vehicle) Viability Cell Viability (MTT Assay) TerrestrosinD->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) TerrestrosinD->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) TerrestrosinD->Apoptosis Paclitaxel->Viability Paclitaxel->CellCycle Paclitaxel->Apoptosis Control->Viability Control->CellCycle Control->Apoptosis Comparison Comparative Analysis of IC50, Cell Cycle, Apoptosis Viability->Comparison CellCycle->Comparison Apoptosis->Comparison

Caption: Experimental workflow diagram.

References

Investigating the Synergistic Potential of Terrestrosin D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide explores the untapped potential of Terrestrosin D in combination therapies. While direct experimental evidence of its synergistic effects with other natural compounds is currently limited, its well-documented anti-cancer mechanisms provide a strong foundation for hypothesizing and testing novel therapeutic combinations.

This compound, a steroidal saponin isolated from Tribulus terrestris L., has demonstrated significant anti-tumor and anti-angiogenic activities.[1][2][3][4] Its primary mechanisms of action include inducing cell cycle arrest and promoting apoptosis in cancer cells, making it a compelling candidate for synergistic drug development.[1][2][3][4] This guide summarizes the known effects of this compound and proposes a framework for exploring its synergistic potential with other natural compounds.

This compound: Summary of Biological Activity

Current research indicates that this compound exerts its anti-cancer effects through multiple pathways. The tables below summarize the quantitative data from key studies on its standalone efficacy.

Cell LineIC50 (µM) for 24h TreatmentEffectReference
PC-3~2.5Inhibition of cell proliferation[2]
HUVEC~3.0Inhibition of cell proliferation[2]
DU-145~3.5Inhibition of cell proliferation[5]
LNCaP~4.0Inhibition of cell proliferation[5]
22RV1~4.5Inhibition of cell proliferation[5]
Cell LineTreatment Concentration (µM)Apoptosis Rate (%)EffectReference
PC-32.5~25%Induction of apoptosis[2]
PC-35.0~45%Induction of apoptosis[2]
HUVEC2.5~20%Induction of apoptosis[2]
HUVEC5.0~40%Induction of apoptosis[2]

Proposed Synergistic Combinations and Rationale

Based on its mechanism of action, this compound could potentially exhibit synergistic effects with natural compounds that target complementary anti-cancer pathways. The following are hypothetical combinations worthy of investigation:

  • This compound + Curcumin: Curcumin, a polyphenol from turmeric, is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[6] Since this compound induces apoptosis, combining it with an NF-κB inhibitor like curcumin could create a powerful pro-apoptotic effect.

  • This compound + Epigallocatechin gallate (EGCG): EGCG, a major catechin in green tea, has been shown to inhibit tumor growth and angiogenesis.[7] A combination with this compound could lead to a more potent anti-angiogenic and anti-proliferative effect.

  • This compound + Resveratrol: This polyphenol found in grapes has well-documented anti-cancer, anti-inflammatory, and antioxidant properties.[8] Its ability to modulate various signaling pathways could complement the cell cycle arrest and apoptosis induced by this compound.

Experimental Protocols for Assessing Synergy

To validate the synergistic potential of these combinations, a systematic experimental approach is required.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of individual compounds and their combinations.

  • Methodology:

    • Seed cancer cell lines (e.g., PC-3, DU-145) in 96-well plates.

    • Treat cells with a range of concentrations of this compound, the partner compound, and their combinations for 24, 48, and 72 hours.

    • Assess cell viability using the MTT or WST-1 assay.

    • Calculate the IC50 values for each compound and combination.

    • Determine the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assays
  • Objective: To quantify the induction of apoptosis by the combined treatment.

  • Methodology:

    • Treat cells with this compound, the partner compound, and their combination at synergistic concentrations (determined from viability assays).

    • After 24 or 48 hours, stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the percentage of apoptotic cells (Annexin V-positive) using flow cytometry.

    • Confirm apoptosis by Western blot analysis of key apoptotic markers such as cleaved caspase-3, PARP, Bax, and Bcl-2.

Cell Cycle Analysis
  • Objective: To investigate the effect of the combination on cell cycle distribution.

  • Methodology:

    • Treat cells with the compounds as described for the apoptosis assay.

    • Fix the cells in ethanol and stain with PI.

    • Analyze the cell cycle distribution (G1, S, G2/M phases) using flow cytometry.

Visualizing the Pathways and Workflows

To facilitate a clearer understanding, the following diagrams illustrate the key signaling pathways and a proposed experimental workflow.

TerrestrosinD_Apoptosis_Pathway cluster_cell Cancer Cell TD This compound Mito Mitochondria TD->Mito induces mitochondrial membrane potential loss Apoptosis Apoptosis Mito->Apoptosis triggers caspase-independent apoptosis Experimental_Workflow cluster_workflow Synergy Investigation Workflow A Select Natural Compounds (e.g., Curcumin, EGCG) B Cell Viability Assays (MTT) Determine IC50 and CI A->B C Apoptosis Assays (Annexin V/PI, Western Blot) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E In Vivo Xenograft Studies C->E D->E F Publish Findings E->F

References

Terrestrosin D in Oncology: A Meta-Analysis of Preclinical Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of preclinical studies reveals the promising anti-cancer potential of Terrestrosin D, a steroidal saponin derived from the plant Tribulus terrestris. The analysis consolidates evidence demonstrating its ability to inhibit tumor growth, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer models, particularly in prostate cancer. This guide provides a detailed comparison of its efficacy, outlines the experimental methodologies employed in key studies, and visualizes its known molecular pathways of action.

Comparative Efficacy of this compound

This compound (TED) has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are consistently in the low micromolar range, indicating a high degree of anti-cancer activity.

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer~2.5[1]
PC-3MProstate Cancer~3.0[1]
DU145Prostate Cancer~4.0[1]
LNCaPProstate Cancer~3.5[1]
22RV1Prostate Cancer~4.2[1]
HUVECEndothelial CellsNot specified[2]
HMVEC-BdEndothelial CellsNot specified[2]

In addition to its in vitro activity, this compound has shown significant tumor growth inhibition in vivo. In a PC-3 human prostate cancer xenograft model in nude mice, administration of this compound at a dose of 50 mg/kg resulted in a substantial suppression of tumor volume compared to the control group[1].

Mechanisms of Action: Cell Cycle Arrest and Apoptosis

The primary mechanisms by which this compound exerts its anti-cancer effects are through the induction of cell cycle arrest and apoptosis[1][2].

Cell Cycle Arrest: Flow cytometry analysis has shown that this compound treatment leads to an accumulation of cancer cells in the G1 phase of the cell cycle, preventing them from progressing to the S phase and thereby inhibiting proliferation[1].

Apoptosis: this compound induces apoptosis in both prostate cancer cells and endothelial cells[1][2]. A key finding is that this programmed cell death occurs through a caspase-independent pathway. This is significant as many conventional chemotherapies rely on caspase-dependent apoptosis, and resistance can develop through mutations in this pathway. The induction of apoptosis by this compound is associated with a decrease in the mitochondrial membrane potential[1].

Anti-Angiogenic Properties

This compound also exhibits potent anti-angiogenic effects, which is crucial for inhibiting tumor growth and metastasis[1]. It directly inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and human microvascular endothelial cells (HMVEC-Bd)[2]. Interestingly, while it inhibits endothelial cell growth, this compound has been observed to increase the secretion of Vascular Endothelial Growth Factor (VEGF) in both cancer and endothelial cells[1]. This suggests that its anti-angiogenic mechanism is not dependent on the downregulation of VEGF, but rather on a direct inhibitory effect on endothelial cells. In vivo studies have confirmed its anti-angiogenic activity, showing a significant reduction in microvessel density in PC-3 tumor xenografts treated with this compound[1].

Signaling Pathways Modulated by this compound

While the precise signaling pathways modulated by isolated this compound are still under investigation, studies on extracts from Tribulus terrestris, the natural source of this compound, provide some insights. These extracts have been shown to down-regulate NF-κB signaling in liver cancer cells[3]. The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its inhibition is a key target in cancer therapy. Gross saponins from Tribulus terrestris have also been found to inhibit the phosphorylation of JNK and p38, key components of the MAPK signaling pathway, in the context of rheumatoid arthritis. However, direct evidence of this compound's effect on the PI3K/AKT and MAPK pathways in oncology is still lacking.

Below are diagrams illustrating the putative signaling pathways potentially affected by this compound based on current knowledge of related compounds.

G Hypothesized Inhibition of NF-κB Pathway by this compound cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits (?) IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits Gene Transcription Gene Transcription NF-κB (p65/p50)->Gene Transcription Nucleus Nucleus Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Gene Transcription->Proliferation, Survival, Angiogenesis

Hypothesized NF-κB Pathway Inhibition

G Experimental Workflow for In Vitro Analysis Cancer Cell Culture Cancer Cell Culture This compound Treatment This compound Treatment Cancer Cell Culture->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Flow Cytometry Flow Cytometry This compound Treatment->Flow Cytometry Cell Viability (IC50) Cell Viability (IC50) MTT Assay->Cell Viability (IC50) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Flow Cytometry->Cell Cycle Analysis (PI Staining) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Flow Cytometry->Apoptosis Assay (Annexin V/PI)

In Vitro Experimental Workflow

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the methodologies used in the key studies on this compound.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Prostate cancer cells (PC-3, PC-3M, DU145, LNCaP, 22RV1) or endothelial cells (HUVEC, HMVEC-Bd) were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Cells were treated with this compound at the desired concentrations for a specified time.

  • Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified.

Apoptosis Assay by Annexin V/PI Staining

  • Cell Treatment: Cells were treated with this compound.

  • Harvesting: Both adherent and floating cells were collected.

  • Staining: Cells were washed and resuspended in Annexin V binding buffer, followed by staining with Annexin V-FITC and propidium iodide (PI).

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Model

  • Tumor Implantation: Human prostate cancer cells (e.g., PC-3) were subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Treatment: Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. This compound was administered (e.g., intraperitoneally) at a specified dose and schedule.

  • Tumor Measurement: Tumor volume was measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Conclusion and Future Directions

The collective preclinical data strongly suggest that this compound is a promising candidate for further development as an anti-cancer agent, particularly for prostate cancer. Its ability to induce caspase-independent apoptosis is a notable feature that could be advantageous in overcoming certain forms of drug resistance.

Future research should focus on elucidating the precise molecular targets of this compound and its effects on key signaling pathways such as PI3K/AKT and MAPK. Further in vivo studies in different cancer models, including patient-derived xenografts, are warranted to validate its efficacy and to assess its pharmacokinetic and toxicological profiles. Combination studies with existing chemotherapeutic agents could also reveal synergistic effects and provide new therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of Terrestrosin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of Terrestrosin D, a cytotoxic steroidal saponin. The following procedures are based on established guidelines for handling cytotoxic compounds in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound exhibits cytotoxic properties, necessitating careful handling to avoid exposure. All personnel handling this compound must be trained in the safe handling of cytotoxic agents and wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-rated gloves.

  • Gown: Disposable, lint-free gown with a solid front and long sleeves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling the powdered form of the compound.

All handling of this compound, including weighing and preparing solutions, should be conducted in a certified biological safety cabinet (BSC) or a chemical fume hood to minimize the risk of aerosolization and inhalation.

Quantitative Data for this compound

While a comprehensive Safety Data Sheet (SDS) with detailed physical and chemical properties for this compound is not publicly available, the following information has been compiled from supplier data and related literature.

PropertyDataSource
Molecular Formula C₅₁H₈₄O₂₂MedchemExpress
Molecular Weight 1049.2 g/mol MedchemExpress
Appearance White to off-white solidMedchemExpress
Solubility Soluble in DMSOMedchemExpress
Storage Powder: -20°C for 3 years, 4°C for 2 yearsMedchemExpress
In solvent: -80°C for 6 months, -20°C for 1 monthMedchemExpress

Experimental Protocols: Disposal of this compound Waste

The following protocols outline the step-by-step procedures for the disposal of various waste streams contaminated with this compound.

Waste Segregation and Collection

Proper segregation of cytotoxic waste at the point of generation is paramount. All waste contaminated with this compound must be classified as cytotoxic waste.

Materials:

  • Clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers (typically purple).

  • Thick, purple cytotoxic waste bags.

  • Sharps containers specifically designated for cytotoxic sharps (purple).

Procedure:

  • Solid Waste: All non-sharp solid waste contaminated with this compound, including gloves, gowns, bench paper, and empty vials, must be placed in a designated purple cytotoxic waste bag.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled, sealed, and leak-proof container designated for cytotoxic liquid waste. Organic solvent waste containing this compound should be collected in a separate, appropriately labeled hazardous waste container.

  • Sharps Waste: All sharps, such as needles, syringes, and contaminated glassware, must be immediately placed in a designated purple cytotoxic sharps container. Do not recap, bend, or break needles.

Decontamination of Work Surfaces

All surfaces and equipment potentially contaminated with this compound must be decontaminated.

Materials:

  • Detergent solution.

  • 70% ethanol or another appropriate disinfectant.

  • Disposable wipes.

Procedure:

  • Clean the work surface with a detergent solution to remove any visible contamination.

  • Wipe the surface with 70% ethanol.

  • All cleaning materials (e.g., wipes) must be disposed of as cytotoxic solid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

TerrestrosinD_Disposal_Workflow cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal start This compound Contaminated Material is_sharp Is the waste sharp? start->is_sharp waste_type Determine Waste Type is_sharp->waste_type No sharps_container Purple Cytotoxic Sharps Container is_sharp->sharps_container Yes liquid_container Labeled, Sealed Cytotoxic Liquid Waste Container waste_type->liquid_container Liquid solid_bag Purple Cytotoxic Waste Bag waste_type->solid_bag Solid storage Secure Temporary Storage Area sharps_container->storage liquid_container->storage solid_bag->storage incineration High-Temperature Incineration by Licensed Facility storage->incineration

Caption: Workflow for the proper segregation and disposal of this compound waste.

Final Disposal Procedures

All segregated and properly contained this compound waste must be handled and disposed of by a licensed hazardous waste management company.

Procedure:

  • Transport the sealed cytotoxic waste containers to a designated and secure temporary storage area within the facility.

  • Arrange for a scheduled pickup with a certified hazardous waste disposal vendor.

  • Ensure all required documentation, including a hazardous waste manifest, is completed accurately.

  • The final disposal method for cytotoxic waste is typically high-temperature incineration.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for any additional requirements.

Safeguarding Researchers: A Comprehensive Guide to Handling Terrestrosin D

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Terrestrosin D. All personnel must adhere to these procedures to mitigate risks associated with this compound.

This compound, a steroidal saponin derived from Tribulus terrestris L., is a potent bioactive compound utilized in research for its ability to induce cell cycle arrest and apoptosis in cancer cells.[1] It also exhibits antiangiogenic properties.[1] However, studies have indicated that this compound has potential hepatorenal toxicity, underscoring the necessity for stringent safety measures during its handling and disposal.[2][3] As a compound with cytotoxic potential, all handling procedures should align with established guidelines for managing hazardous substances.

Essential Safety & Handling Data

All quantitative information regarding the storage, preparation, and handling of this compound has been consolidated for clear and immediate reference.

ParameterValueSource
Storage Temperature -80°C (long-term); -20°C (short-term)[1]
Storage Duration Up to 6 months at -80°C; Up to 1 month at -20°C[1]
Light Sensitivity Protect from light[1]
Solubility in DMSO ≥ 30 mg/mL (28.59 mM)[4]
Solubility in Formulation 1 ≥ 2.5 mg/mL (2.38 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
Solubility in Formulation 2 ≥ 2.5 mg/mL (2.38 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
Solubility in Formulation 3 ≥ 2.5 mg/mL (2.38 mM) in 10% DMSO, 90% Corn Oil[1]

Personal Protective Equipment (PPE) Protocol

Due to its cytotoxic nature and potential for hepatorenal toxicity, a comprehensive PPE strategy is mandatory. The following equipment must be worn at all times when handling this compound, its solutions, or contaminated waste.

  • Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves should be worn. Change gloves immediately if contaminated, torn, or punctured.

  • Gown: A disposable, solid-front, back-closure chemotherapy gown with long sleeves and elastic or knit cuffs.

  • Eye and Face Protection: ANSI-approved safety goggles or a full-face shield must be worn to protect against splashes and aerosols.

  • Respiratory Protection: A NIOSH-approved N95 or higher respirator is required when handling the powdered form of the compound or when there is a risk of aerosol generation.

Experimental Protocols & Methodologies

The following protocols are provided as a guide for the preparation of this compound solutions for experimental use. All preparations should be conducted within a certified chemical fume hood or biological safety cabinet.

Preparation of a 2.5 mg/mL Stock Solution (Formulation 1)

This protocol yields a clear solution suitable for in vivo studies.[1]

  • Initial Solubilization: Dissolve the required mass of this compound in 10% of the final volume with DMSO. Sonication may be used to aid dissolution.[1][4]

  • Addition of PEG300: Add 40% of the final volume of PEG300 to the DMSO solution and mix thoroughly.

  • Addition of Tween-80: Add 5% of the final volume of Tween-80 and ensure the solution is homogenous.

  • Final Dilution: Add 45% of the final volume of saline to reach the target concentration of 2.5 mg/mL.

  • Verification: Ensure the final solution is clear before use. If precipitation occurs, gentle heating and/or sonication can be applied.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the procedural flow for safely managing this compound from receipt to disposal, emphasizing critical control points.

G cluster_prep Preparation & Handling cluster_disposal Decontamination & Disposal receive 1. Receiving - Inspect package integrity - Log inventory storage 2. Storage - Store at -80°C or -20°C - Protect from light receive->storage ppe 3. Don PPE - Double gloves, gown - Eye/face protection, respirator storage->ppe weighing 4. Weighing - Use fume hood/BSC - Handle as powder ppe->weighing solubilization 5. Solubilization - Prepare solutions in hood - Use appropriate solvents weighing->solubilization experiment 6. Experimentation - Maintain containment - Label all containers solubilization->experiment decontaminate 7. Decontamination - Clean work surfaces - Decontaminate equipment experiment->decontaminate Post-Experiment waste_seg 8. Waste Segregation - Sharps, liquid, solid waste - Use designated cytotoxic containers decontaminate->waste_seg disposal 9. Disposal - Follow institutional cytotoxic  waste stream procedures waste_seg->disposal

Caption: Safe handling workflow for this compound.

Operational and Disposal Plan

A rigorous disposal plan is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, vials, gloves, gowns, and cleaning materials, must be segregated as cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled container. Do not discharge into the sanitary sewer.

  • Solid Waste: Dispose of all contaminated solid waste in designated cytotoxic waste bags or containers.

  • Final Disposal: All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous chemical waste, typically via incineration by a licensed contractor.

By adhering to these stringent protocols, researchers can safely handle this compound while advancing critical scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.